6-Amino-5-nitrosouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCSXFEWFSECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202819 | |
| Record name | 6-Amino-5-nitrosouracil | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-24-0, 63884-45-7 | |
| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Amino-5-nitrosouracil | |
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| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |
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| Record name | NSC190656 | |
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| Record name | 6-Amino-5-nitrosouracil | |
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| Record name | 6-amino-5-nitrosouracil | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Amino-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 6-Amino-5-nitrosouracil is a pivotal heterocyclic building block with significant applications in medicinal chemistry and drug development, primarily serving as a precursor for various bioactive compounds, including xanthine derivatives.[1] A thorough understanding of its physical properties is fundamental for its synthesis, handling, purification, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of 6-Amino-5-nitrosouracil, including its molecular structure, solubility, thermal properties, and spectroscopic data. Where experimental data for the parent compound is limited, information from closely related derivatives is presented to provide valuable insights. Detailed experimental protocols for the characterization of these properties are also provided to assist researchers in their laboratory work.
Molecular Structure and Identification
6-Amino-5-nitrosouracil, a pyrimidine derivative, possesses a uracil core functionalized with an amino group at the 6-position and a nitroso group at the 5-position.[1][2] This specific arrangement of an electron-donating amino group and an electron-withdrawing nitroso group on adjacent carbons significantly influences the molecule's electronic properties and reactivity.
Below is a diagram illustrating the molecular structure of 6-Amino-5-nitrosouracil.
Caption: 2D structure of 6-Amino-5-nitrosouracil.
Table 1: Chemical Identifiers for 6-Amino-5-nitrosouracil
| Identifier | Value | Source |
| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1][3] |
| CAS Number | 5442-24-0 | [3] |
| Molecular Formula | C₄H₄N₄O₃ | [1][3] |
| Molecular Weight | 156.10 g/mol | [3] |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N=O | [1][3] |
| InChI Key | DKPCSXFEWFSECE-UHFFFAOYSA-N | [1] |
Tautomerism
An important characteristic of 6-Amino-5-nitrosouracil is its potential to exist in different tautomeric forms. The presence of the nitroso group adjacent to the amino group allows for proton migration, leading to an equilibrium between the nitroso-amino form and the oxime-imino form. The predominant tautomer can be influenced by the solvent and the solid-state packing.
Sources
Spectroscopic Characterization of 6-Amino-5-nitrosouracil: An In-depth Technical Guide
Introduction
6-Amino-5-nitrosouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to endogenous nucleobases and the reactivity of its nitroso group make it a valuable precursor for the synthesis of various biologically active molecules. A thorough understanding of its chemical structure and purity is paramount for its application in research and pharmaceutical development. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the comprehensive characterization of this molecule. This guide provides an in-depth technical overview of the spectroscopic analysis of 6-Amino-5-nitrosouracil, intended for researchers, scientists, and drug development professionals.
The structure of 6-Amino-5-nitrosouracil, with its uracil backbone, amino, and nitroso functional groups, gives rise to unique spectroscopic signatures. Furthermore, the potential for tautomerism in the uracil ring system adds a layer of complexity to its characterization, which can be effectively probed using these spectroscopic methods.
Caption: Molecular Structure of 6-Amino-5-nitrosouracil.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For 6-Amino-5-nitrosouracil, the UV-Vis spectrum is influenced by the π-systems of the uracil ring and the nitroso group. This technique is also particularly useful for investigating the tautomeric equilibria of the molecule in different solvent environments.
A. Causality Behind Experimental Choices
The choice of solvent is critical in the UV-Vis analysis of 6-Amino-5-nitrosouracil as it can influence the position of the absorption maxima (λmax) by stabilizing different electronic states or tautomeric forms. A polar protic solvent like methanol or ethanol is a good starting point due to its ability to engage in hydrogen bonding, while a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a nonpolar solvent like dioxane can provide insights into the solvent-solute interactions.
B. Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of 6-Amino-5-nitrosouracil in the chosen solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Use a double-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a wavelength range of 200-600 nm.
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
C. Data Interpretation
The UV-Vis spectrum of 6-Amino-5-nitrosouracil is expected to exhibit strong absorption bands in the UV region, arising from π→π* transitions within the conjugated uracil ring system. The nitroso group can give rise to a weaker n→π* transition at a longer wavelength, which may extend into the visible region.
| Spectroscopic Parameter | Expected Range/Value | Reference Compound Data (6-amino-1,3-dimethyl-5-nitrosouracil) |
| λmax (π→π) | 260-280 nm | ~268 nm[2] |
| λmax (n→π) | 350-450 nm | Not reported |
II. Infrared (IR) Spectroscopy
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Amino-5-nitrosouracil provides a unique fingerprint, confirming the presence of its key structural features.
A. Causality Behind Experimental Choices
For solid samples like 6-Amino-5-nitrosouracil, the KBr pellet technique is a common and effective method for obtaining a high-quality IR spectrum. This involves grinding the sample with potassium bromide (KBr) and pressing it into a transparent disk. This minimizes scattering and allows for clear transmission of the IR beam.
B. Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of dry 6-Amino-5-nitrosouracil with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum in the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
C. Data Interpretation
The IR spectrum of 6-Amino-5-nitrosouracil will display a number of characteristic absorption bands. While a fully assigned spectrum for this specific compound is not available in the provided search results, the expected vibrational modes can be predicted based on its functional groups and data from similar molecules.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H stretching (amino and imide) | 3400-3100 | Broad bands indicative of hydrogen-bonded NH groups. |
| C=O stretching (carbonyls) | 1750-1650 | Strong absorptions from the two carbonyl groups in the uracil ring. |
| N=O stretching (nitroso) | 1550-1450 | A characteristic absorption for the nitroso group. |
| C=C stretching (ring) | 1650-1550 | Absorption from the carbon-carbon double bond within the uracil ring. |
| N-H bending (amino) | 1650-1580 | Bending vibration of the amino group. |
| Ring vibrations | 1500-1000 | A complex series of bands corresponding to the vibrations of the pyrimidine ring. |
The PubChem database indicates that an FTIR spectrum of 6-Amino-5-nitrosouracil is available, which can be consulted for the experimental peak positions.[3]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
A. Causality Behind Experimental Choices
Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice for the NMR analysis of 6-Amino-5-nitrosouracil. Its high polarity allows for the dissolution of the compound, and its deuterated nature prevents interference in the ¹H NMR spectrum. Furthermore, the exchangeable protons of the amino and imide groups are often observable in DMSO-d₆, providing valuable structural information.
B. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of 6-Amino-5-nitrosouracil in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
Standard acquisition parameters for both nuclei should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the respective protons and carbons in the molecule.
-
C. Data Interpretation
The NMR spectra of 6-Amino-5-nitrosouracil will reflect its molecular structure. Due to the potential for tautomerism and restricted rotation around the C-N and N-N bonds, the spectra might show more complex patterns than expected for a single static structure.
¹H NMR: The ¹H NMR spectrum is expected to show signals for the exchangeable protons of the amino (-NH₂) and imide (-NH) groups. These signals are typically broad and their chemical shifts can be concentration and temperature dependent.
¹³C NMR: The ¹³C NMR spectrum will show signals for the four carbon atoms in the uracil ring. The chemical shifts of these carbons will be influenced by the attached functional groups.
While specific, fully assigned ¹H and ¹³C NMR data for 6-Amino-5-nitrosouracil are not available in the provided search results, data for the related compound 6-Amino-1,3-dimethyl-5-nitrosouracil can provide a useful reference.[2]
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N1-H | 10.0 - 12.0 (broad) | - |
| N3-H | 10.0 - 12.0 (broad) | - |
| -NH₂ | 6.0 - 8.0 (broad) | - |
| C2 | - | 150-165 |
| C4 | - | 160-175 |
| C5 | - | 110-130 |
| C6 | - | 140-160 |
It is important to note that N-nitrosamines can exist as a mixture of (E) and (Z) isomers due to restricted rotation around the N-N bond, which can lead to the observation of two sets of signals in the NMR spectra.
Caption: General workflow for the spectroscopic characterization of 6-Amino-5-nitrosouracil.
Conclusion
The spectroscopic characterization of 6-Amino-5-nitrosouracil through UV-Vis, IR, and NMR techniques provides a comprehensive understanding of its molecular structure, functional groups, and electronic properties. While a complete set of assigned experimental data for the parent compound is not consolidated in a single source, analysis of related compounds and general spectroscopic principles allows for a robust interpretation of its expected spectral features. This in-depth guide provides the necessary theoretical background, experimental considerations, and data interpretation framework for researchers and scientists working with this important molecule. For definitive structural elucidation, it is recommended to acquire and interpret the full set of spectroscopic data (¹H, ¹³C, and 2D NMR experiments) for a purified sample of 6-Amino-5-nitrosouracil.
References
-
ResearchGate. (n.d.). Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
Sources
IUPAC name and synonyms for 6-Amino-5-nitrosouracil
An In-Depth Technical Guide to 6-Amino-5-nitrosouracil: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Amino-5-nitrosouracil, a pivotal heterocyclic intermediate in medicinal chemistry. We will delve into its fundamental properties, validated synthesis protocols, and its critical role as a precursor for pharmacologically active compounds, particularly in the development of xanthine-based therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Core Identity and Nomenclature
6-Amino-5-nitrosouracil is a pyrimidine derivative whose structure is functionalized with both an amino and a nitroso group. This specific arrangement of functional groups imparts a unique reactivity profile, making it an exceptionally useful starting material for more complex heterocyclic systems.[1] Its formal identification and various synonyms are crucial for accurate literature and database searches.
The IUPAC name for this compound is 6-amino-5-nitroso-1H-pyrimidine-2,4-dione .[2]
| Identifier | Value | Source |
| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | PubChem[2] |
| CAS Number | 5442-24-0 | PubChem[2] |
| PubChem CID | 79510 | PubChem[2] |
| EC Number | 226-633-4 | PubChem[2] |
| Molecular Formula | C₄H₄N₄O₃ | PubChem[2] |
| Synonyms | 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine; 5-Nitroso-6-aminouracil; NSC 3101 | PubChem[2] |
Physicochemical and Computed Properties
Understanding the physicochemical properties of 6-Amino-5-nitrosouracil is essential for designing reaction conditions, developing purification strategies, and anticipating its behavior in various solvent systems. The data below is compiled from computational models and available experimental information.
| Property | Value | Source |
| Molecular Weight | 156.10 g/mol | PubChem[2] |
| XLogP3 | -1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 156.02834000 Da | PubChem[2] |
| Solubility | Soluble in DMSO | LookChem[3] |
| Storage Temperature | -20°C, under inert atmosphere, protected from light | Benchchem, LookChem[1][3] |
Synthesis Pathway: A Self-Validating Protocol
The most reliable and commonly employed synthesis of 6-Amino-5-nitrosouracil is a two-step process that begins with the construction of the 6-aminouracil precursor, followed by a regioselective nitrosation at the C5 position.[4]
Causality in Synthesis Design
The choice of this pathway is dictated by the principles of electrophilic aromatic substitution on an electron-rich heterocyclic ring. The pyrimidine ring of 6-aminouracil is highly activated by the two ring nitrogens and, critically, the powerful electron-donating amino group at the C6 position. This directs the incoming electrophile—the nitrosonium ion (NO⁺) generated in situ—to the adjacent and sterically accessible C5 position. Using a weak acid like acetic acid is deliberate; it is strong enough to protonate sodium nitrite to form nitrous acid, but not so strong as to significantly protonate the aminouracil, which would deactivate the ring.
Caption: Two-step synthesis of 6-Amino-5-nitrosouracil.
Detailed Experimental Protocol
This protocol describes a robust method for the laboratory-scale synthesis of 6-Amino-5-nitrosouracil.
Step 1: Synthesis of 6-Aminouracil (Precursor)
-
Materials: Ethyl cyanoacetate, urea, sodium metal, absolute ethanol.
-
Procedure: a. Prepare a fresh solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). b. To this solution, add equimolar amounts of urea and ethyl cyanoacetate. c. Heat the mixture to reflux and maintain for 4-6 hours, during which a precipitate will form. d. After cooling to room temperature, collect the precipitate by filtration. e. Dissolve the solid in hot water and acidify with a strong acid (e.g., HCl) to a pH of ~5-6 to precipitate the 6-aminouracil. f. Filter the white solid, wash thoroughly with cold water and then ethanol, and dry under vacuum.
Step 2: Nitrosation to Yield 6-Amino-5-nitrosouracil [4]
-
Materials: 6-Aminouracil, glacial acetic acid, sodium nitrite (NaNO₂), deionized water.
-
Procedure: a. Suspend the synthesized 6-aminouracil in deionized water in a flask equipped with a magnetic stirrer. Heat the mixture to approximately 70-80°C to aid dissolution. b. Acidify the solution by adding glacial acetic acid. c. Prepare a solution of sodium nitrite in deionized water. d. Add the sodium nitrite solution dropwise to the warm, stirred solution of 6-aminouracil. Maintain the temperature and stir vigorously. e. A colored precipitate (typically purple or deep red) of 6-Amino-5-nitrosouracil will form almost immediately. f. Continue stirring for 30-60 minutes to ensure the reaction goes to completion. g. Cool the mixture in an ice bath. h. Collect the product by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and finally diethyl ether to facilitate drying. i. Dry the final product under vacuum.
Application in Drug Discovery: Gateway to Xanthine Scaffolds
The primary and most significant application of 6-Amino-5-nitrosouracil is its role as a key intermediate for the synthesis of 8-substituted xanthine derivatives.[1] Xanthines are a privileged scaffold in medicinal chemistry, with prominent members including caffeine and theophylline. Synthetic derivatives are potent and selective modulators of targets like adenosine receptors and phosphodiesterases.[1]
The synthetic sequence involves two key transformations:
-
Reduction: The 5-nitroso group is readily reduced to a 5-amino group, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation. This creates a highly reactive 5,6-diaminouracil intermediate.
-
Cyclization: The resulting 5,6-diaminouracil is then condensed with a variety of reagents (such as carboxylic acids, aldehydes, or their derivatives) to form the imidazole ring of the xanthine core.[5] The choice of this cyclizing agent directly installs the substituent at the 8-position of the final xanthine product, providing a divergent and powerful approach to building molecular diversity.
Caption: Pathway from 6-Amino-5-nitrosouracil to 8-substituted xanthines.
This synthetic versatility makes 6-Amino-5-nitrosouracil a cornerstone in the development of therapeutics targeting:
-
Adenosine Receptors (A₁, A₂ₐ, A₂ₑ, A₃): For diseases such as Parkinson's disease, immuno-oncology, and asthma.[1]
-
Dipeptidyl Peptidase 4 (DPP-4): For the treatment of type 2 diabetes.[1]
Safety, Handling, and Storage
Proper handling of 6-Amino-5-nitrosouracil is imperative for laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the solid powder, a dust mask or respirator is recommended.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: The compound is sensitive to light and temperature.[1] For long-term stability, it should be stored in a tightly sealed, light-protected container (e.g., amber vial) under an inert atmosphere at -20°C.[1][3]
Conclusion
6-Amino-5-nitrosouracil is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its straightforward, high-yielding synthesis and its strategic positioning of reactive functional groups provide a reliable and versatile entry point into the world of xanthine-based therapeutics. For research teams focused on developing modulators of adenosine receptors and other key enzyme targets, a thorough understanding and proficient use of this intermediate are essential for success.
References
-
LookChem. (n.d.). 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7. Retrieved from [Link]
-
Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
-
National Institutes of Health. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
-
ACS Publications. (1987). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. Retrieved from [Link]
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- 1. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]
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Part 1: Physicochemical Characterization & The Solubility Challenge
[3]
To master the handling of 6-Amino-5-nitrosouracil, one must understand the structural root of its insolubility.[1][2] The compound does not exist as a simple static molecule; it exists in a dynamic equilibrium between the nitroso-amine form and the isonitroso-imine (oxime) form.[1][2]
Key Properties:
-
Appearance: Distinctive pink to purple solid (indicative of the nitroso chromophore and charge transfer).[2][3]
-
Melting Point: >300°C (Decomposes).[1][2][3][4][5] High melting point correlates with high lattice energy and low solubility.[1][2][3]
-
pKa: Amphoteric character.[1][2][3] The N3-proton is acidic (pKa ~8–9), allowing solubility in alkaline solutions.[1][2][3] The amino group can be protonated in strong acids.[1][2][3]
The Tautomeric Barrier
The equilibrium heavily favors the formation of strong intermolecular hydrogen bonds, creating a "brick-wall" crystal lattice that resists solvation by non-polar and protic solvents (like ethanol) at room temperature.[1][2][3]
Figure 1: The tautomeric equilibrium between the nitroso and oxime forms contributes to a rigid crystal lattice, resisting dissolution.[1][2][3]
Part 2: Solubility Data & Solvent Selection[1][2][3][6]
The following data summarizes the solubility behavior of 6-Amino-5-nitrosouracil. Quantitative values are approximated based on synthetic utility; "Insoluble" implies < 0.1 mg/mL.[1][2][3]
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | Moderate | Best organic solvent. Soluble up to ~10-20 mg/mL with warming.[1][2] |
| Polar Aprotic | DMF | Moderate | Good for synthesis.[2] Often used as the reaction medium (e.g., 80°C).[2] |
| Polar Protic | Water | Insoluble | < 0.03 mg/mL at RT.[2] Soluble only when boiling.[1][2][3] |
| Polar Protic | Methanol/Ethanol | Poor | Slightly soluble when boiling.[2] Used for washing crude solids.[1][2][3] |
| Non-Polar | Ether, Hexane | Insoluble | Useful only for precipitating the compound from DMF/DMSO.[3] |
| Aqueous Base | NaOH (2M) | High | Forms the sodium salt (deprotonation of N3).[2][3] Deep purple solution. |
| Aqueous Acid | HCl / AcOH | Low/Moderate | Soluble in strong acid via protonation, but often precipitates as salts upon cooling.[3] |
Part 3: Strategic Dissolution Protocols
Do not attempt to dissolve this compound in water or ethanol for reactions requiring homogeneity.[1][2][3] Use one of the following validated protocols.
Protocol A: The "DMSO/Heat" Method (For Analysis/NMR)
Use this for preparing samples for 1H-NMR or biological assays.[1][2][3]
-
Add DMSO-d6 (for NMR) or standard DMSO (for assays).[1][2][3]
-
Critical Step: Sonicate for 5 minutes. If solid remains, heat gently to 40–50°C using a heat block.
-
Observation: The solution should turn a clear, deep pink/red.[2][3] If turbidity persists, filter through a 0.45 µm PTFE syringe filter.[2][3]
Protocol B: The "Alkaline Switch" Method (For Aqueous Reactions)
Use this if you need to react the compound in an aqueous environment (e.g., reduction to diamine).[3]
-
Suspend the 6-Amino-5-nitrosouracil in water (it will remain a solid suspension).
-
Dropwise add 2.5 M NaOH or Ammonium Hydroxide (28%) while stirring.
-
Mechanism: The base deprotonates the uracil ring (N3 position), breaking the H-bond lattice.[1][2][3]
-
Endpoint: The solid dissolves rapidly to form a dark purple solution (the salt form).[2][3]
-
Reversal: To recover the compound, acidify with Glacial Acetic Acid to pH ~5.[2][3] The product will reprecipitate immediately.[1][2][3]
Part 4: Purification & Recrystallization[1][2][8]
Because of its steep solubility curve in DMF and water, recrystallization is the most effective purification method.[2][3]
Workflow: DMF/Water Precipitation
-
Dissolve: Dissolve the crude pink solid in the minimum amount of boiling DMF (approx. 10 mL per gram).
-
Filter: While hot, filter quickly to remove insoluble impurities (charcoal/inorganic salts).[2][3]
-
Precipitate: Add the hot DMF filtrate into 3 volumes of ice-cold water while stirring vigorously.
-
Collect: The pure 6-Amino-5-nitrosouracil will crash out as fine, bright pink microcrystals.[1][2]
-
Wash: Filter and wash with cold ethanol (to remove residual DMF) and then ether.
Part 5: Application in Traube Synthesis[1][2]
The primary utility of 6-Amino-5-nitrosouracil is as a precursor to 5,6-diaminouracil, which is then cyclized to form Xanthines.[1][2]
Figure 2: The standard workflow converting 6-Amino-5-nitrosouracil to Xanthines. Note the color change from Pink (Nitroso) to Colorless (Diamine) as a visual reaction indicator.
References
-
BenchChem. (n.d.).[1][2][6] 6-Amino-1,3-dimethyl-5-nitrosouracil Physicochemical Data. Retrieved from [1][2][3]
-
Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.[1][2] Frontiers.[1][2][3][7] Available at [1][2][3]
-
PubChem. (2025).[1][2][3] 6-Amino-5-nitrosouracil Compound Summary. National Center for Biotechnology Information.[1][2][3] Available at [1][2][3]
-
Sigma-Aldrich. (n.d.).[1][2] 6-Amino-1-methyl-5-nitrosouracil Product Sheet. Merck KGaA.[1][2][3] Available at [1][2]
-
Houen, G., et al. (1999).[2][3] The solubilities of denatured proteins in different organic solvents.[1][2][3][8] Acta Chemica Scandinavica.[1][2][3][8] (Contextual reference for amide/DMSO interactions). Available at [1][2][3]
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- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. scispace.com [scispace.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of Xanthine Derivatives from 6-Amino-5-nitrosouracil
Executive Summary
Xanthine derivatives (purine-2,6-diones) represent a "privileged scaffold" in medicinal chemistry, serving as potent adenosine receptor antagonists, phosphodiesterase inhibitors, and bronchodilators (e.g., theophylline).[1][2][3][4] While various synthetic routes exist, the modification of the Traube synthesis starting from 6-amino-5-nitrosouracil remains the most versatile method for generating diverse 8-substituted and 1,3-disubstituted analogs.[1]
This guide provides a rigorous, field-validated workflow for the conversion of 6-amino-5-nitrosouracil to xanthine derivatives. It details the critical reduction of the nitroso group to the unstable 5,6-diaminouracil intermediate, followed by cyclization strategies using triethyl orthoformate or aldehydes.[1]
Scientific Background & Mechanism[1][4][5][6][7]
The synthesis proceeds through two distinct chemical transformations:[1][3][4][5][6][7]
-
Reduction: The nitroso group (-NO) at the C5 position is reduced to an amine (-NH₂), yielding 5,6-diaminouracil .[1] This intermediate is electron-rich and prone to oxidation, requiring immediate processing or stabilization as a salt.[1]
-
Cyclization (Ring Closure): The newly formed vicinal diamine motif reacts with a one-carbon donor (formic acid, triethyl orthoformate) or an electrophile (aldehyde/carboxylic acid) to close the imidazole ring, forming the xanthine core.[1]
Reaction Scheme
Figure 1: General synthetic pathway from nitroso precursor to xanthine scaffold.[1][2][3][6][7][8]
Experimental Protocols
Protocol A: Reduction to 5,6-Diaminouracil (Sodium Dithionite Method)
Best for: Lab-scale synthesis (1–20 mmol) without high-pressure hydrogenation equipment.[1]
Reagents:
-
Starting Material: 1,3-Dialkyl-6-amino-5-nitrosouracil (e.g., 1,3-dimethyl analog)[1][4][9]
-
Reducing Agent: Sodium Dithionite (
), fresh (>85% purity)[1]
Procedure:
-
Suspension: In a round-bottom flask, suspend 20 mmol of the 6-amino-5-nitrosouracil in 60 mL of 12.5% aqueous ammonia (or water if alkali-sensitive).
-
Heating: Heat the violet/red suspension to 50–60 °C with vigorous stirring.
-
Reduction: Add solid Sodium Dithionite portion-wise.
-
Precipitation:
-
Stabilization: If isolating, wash the diamine precipitate with cold water and diethyl ether. Store under inert atmosphere (Ar/N₂) as it oxidizes rapidly in air (turning purple/black).
Protocol B: Cyclization to 8-Unsubstituted Xanthine (Triethyl Orthoformate)
Best for: High yields, clean workup, and 8-H xanthines.[1][4]
Reagents:
-
Intermediate: 5,6-Diaminouracil (from Protocol A)[1][2][10][7]
-
Cyclizing Agent: Triethyl Orthoformate (TEOF)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (Optional, catalytic amount)[1]
Procedure:
-
Mixture: Suspend the crude 5,6-diaminouracil in excess Triethyl Orthoformate (approx. 5–10 mL per gram of diamine).
-
Reaction:
-
Method 1 (Thermal): Reflux at 146 °C for 2–4 hours.
-
Method 2 (Microwave - Recommended): Heat in a sealed vessel at 140–160 °C for 5–10 minutes .
-
-
Workup:
Protocol C: Synthesis of 8-Substituted Xanthines (Aldehyde Route)
Best for: Introducing diversity at the C8 position (e.g., aryl, alkyl groups).[1]
Procedure:
-
Imine Formation: Dissolve/suspend 5,6-diaminouracil in methanol or ethanol. Add 1.1 equivalents of the appropriate aldehyde (R-CHO).[1]
-
Condensation: Stir at room temperature or reflux for 1–2 hours. The intermediate Schiff base (imine) typically precipitates.[1]
-
Oxidative Cyclization:
Workflow Visualization
Figure 2: Decision tree for the synthesis and purification of xanthine derivatives.
Data & Optimization Guide
Solvent and Reagent Compatibility Table
| Reaction Step | Recommended Solvent | Reagent | Typical Yield | Notes |
| Reduction | 12.5% Aq. Ammonia | 70–90% | Exothermic. Ammonia helps solubility of precursors. | |
| Reduction | Water / Methanol (1:[1]1) | 85–95% | Cleaner product, requires pressure equipment.[1] | |
| Cyclization | Triethyl Orthoformate | Neat (Solvent free) | 80–95% | Microwave irradiation (140°C, 10 min) drastically improves yield. |
| Cyclization | Formic Acid | HCOOH (85-98%) | 60–80% | Classical method.[1] Requires high temp; often yields formyl-intermediate first.[1] |
Troubleshooting "The Red Color Persists"
The most common failure mode in Protocol A is incomplete reduction.[1]
-
Cause: Sodium dithionite degrades rapidly in humid air.[1]
-
Solution: Use a fresh bottle. If the reaction stalls, add a small fresh aliquot. Ensure the pH remains basic (ammonia) as dithionite decomposes in acid.[1]
Characterization Benchmarks
-
1H NMR (DMSO-d6):
-
Mass Spectrometry: Look for the [M+H]+ peak corresponding to the loss of
(or /EtOH equivalent) relative to the combined mass of diamine + cyclizer.[1]
References
-
Shejul, J. K., et al. (2009).[1] Synthesis of Xanthine Derivatives by Ring Closure Reaction.[4][6][7][8][11] Asian Journal of Chemistry.[4] Available at: [Link]
-
Vössing, T., et al. (2019).[1][3] Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry.[1][7] Available at: [Link]
-
Beilstein Journals. (2010). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives.[1][4][8] Available at: [Link]
-
Organic Syntheses. Diaminouracil Hydrochloride Protocol. Available at: [Link]
-
Shaikh, M. S., et al. (2022).[1][3][7] Recent Advances in the Synthesis of Xanthines: A Short Review. PMC.[1][7] Available at: [Link]
Sources
- 1. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]
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- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iris.uniroma1.it [iris.uniroma1.it]
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- 8. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 11. BJOC - Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones [beilstein-journals.org]
Application Notes and Protocols: 6-Amino-5-nitrosouracil in the Synthesis of Bioactive Heterocycles
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 6-amino-5-nitrosouracil, a highly versatile and pivotal starting material in medicinal chemistry. We delve into the core chemical principles that make this pyrimidine derivative an exceptional precursor for a range of biologically active heterocyclic systems. Detailed, field-proven protocols are provided for the synthesis of xanthines, pteridines, and pyrimido[4,5-b]quinolines, classes of compounds with significant therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and inflammatory conditions. The causality behind experimental choices, self-validating protocol design, and the mechanistic pathways are explained to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of 6-Amino-5-nitrosouracil
In the landscape of drug discovery, uracil and its derivatives are considered "privileged structures" due to their synthetic accessibility and broad spectrum of biological activities.[1][2] Among these, 6-amino-5-nitrosouracil stands out as a cornerstone building block. Its unique arrangement of a nucleophilic amino group at the C6 position adjacent to an electrophilic nitroso group at the C5 position creates a reactive synthon primed for cyclization and condensation reactions.
This reactivity is the gateway to constructing complex fused heterocyclic systems. The typical and most crucial transformation involves the reduction of the C5-nitroso group to a second amino group, generating a highly reactive in situ 5,6-diaminouracil intermediate. This diamine is the immediate precursor for building fused pyrazine, pyrimidine, or quinoline rings onto the uracil core, leading to potent classes of bioactive molecules.[3][4][5]
The heterocycles derived from this precursor are of immense interest:
-
Xanthine Derivatives: Widely explored as antagonists for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃), with applications in Parkinson's disease, immuno-oncology, and asthma.[3][4]
-
Pteridines & Alloxazines: These fused systems are integral to various biological processes and have been investigated for anticancer and antimicrobial properties.[1]
-
Pyrimido[4,5-b]quinolines: A class of compounds known for their diverse pharmacological activities, including potential as anticancer agents.[6][7]
This guide provides the foundational knowledge and practical protocols to leverage the unique chemistry of 6-amino-5-nitrosouracil for the synthesis of these valuable molecular scaffolds.
Foundational Chemistry: Synthesis of the Key Precursor
The journey into the synthesis of complex heterocycles begins with the reliable preparation of the starting material, 6-amino-5-nitrosouracil. The process is a well-established two-step synthesis.[8]
Caption: Workflow for the two-step synthesis of 6-amino-5-nitrosouracil.
Protocol 2.1: Synthesis of 6-Amino-5-nitrosouracil
This protocol details the synthesis starting from ethyl cyanoacetate and methylurea to yield 6-amino-3-methyluracil, followed by nitrosation.
Part A: Synthesis of 6-Amino-3-methyluracil [8]
-
Prepare Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Sodium ethoxide is a strong base required to deprotonate ethyl cyanoacetate, initiating the condensation reaction.
-
Add Reagents: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) followed by methylurea (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a solid precipitate should be observed.
-
Work-up: After cooling the mixture to room temperature, carefully acidify it with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6. This will precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and salts.
-
Drying: Dry the white solid product under vacuum to yield 6-amino-3-methyluracil. A typical yield is in the range of 70-80%.
Part B: Nitrosation to form 6-Amino-3-methyl-5-nitrosouracil [8]
-
Dissolution: Suspend the 6-amino-3-methyluracil (1.0 eq) in a mixture of water and acetic acid at room temperature.
-
Nitrosating Agent: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.
-
Reaction: Cool the uracil suspension in an ice bath to 0-5 °C. Add the sodium nitrite solution dropwise while stirring vigorously. A color change to a deep red or purple is indicative of the product formation. Maintain the temperature below 10 °C throughout the addition. Causality: The acidic medium protonates sodium nitrite to form nitrous acid (HNO₂), the active nitrosating agent. Low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
Isolation: After stirring for 1-2 hours at low temperature, collect the brightly colored precipitate by filtration.
-
Washing and Drying: Wash the solid with copious amounts of cold water, followed by cold ethanol, and finally diethyl ether. Dry the product under vacuum. The product should be stored in an amber vial and protected from light, as nitroso compounds can be light-sensitive.[3]
Application: Synthesis of 8-Substituted Xanthines
Xanthines are a cornerstone of medicinal chemistry, primarily for their ability to antagonize adenosine receptors.[4] The synthesis of 8-substituted xanthines from 6-amino-5-nitrosouracil is a robust and versatile strategy. The key is the in situ generation of 5,6-diaminouracil, which is then acylated and cyclized.
Caption: General workflow for the synthesis of 8-substituted xanthines.
Protocol 3.1: One-Pot Synthesis of an 8-Aryl-Xanthine Derivative
This protocol describes a one-pot method where the reduction and subsequent acylation/cyclization occur sequentially.
-
Initial Suspension: Suspend 6-amino-1,3-dimethyl-5-nitrosouracil (1.0 eq) in an appropriate solvent such as a mixture of water and ethanol.
-
Reduction: Heat the suspension to 70-80 °C. Add a reducing agent, typically sodium dithionite (Na₂S₂O₄) (2.0-2.5 eq), portion-wise. The deep color of the nitroso compound will fade, indicating the formation of the 5,6-diaminouracil. Causality: Sodium dithionite is a common and effective reducing agent for nitroso groups to amines in aqueous media.
-
Acylation: To the same reaction mixture, add the desired carboxylic acid (e.g., 4-methoxybenzoic acid, 1.2 eq) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).[4] Alternatively, the corresponding acid chloride can be used.
-
Cyclization: After confirming the formation of the amide intermediate (via TLC), add a base such as sodium hydroxide solution to raise the pH to >10 and heat the mixture under reflux for 2-4 hours to induce cyclization.[9]
-
Work-up and Isolation: Cool the reaction mixture and acidify with HCl to precipitate the xanthine product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 8-aryl-xanthine.
| 8-Substituent (R-Group) | Therapeutic Target | Potential Application | Reference |
| Styryl | Adenosine A₂ₐ Receptor | Parkinson's Disease (e.g., Istradefylline) | [4] |
| p-Sulfonamido-phenyl | Adenosine A₂ₑ Receptor | Asthma, Cancer, Pain | [4] |
| Various Heterocycles | Adenosine A₃ Receptor | Inflammation, Cancer | [4] |
| Phenyl, Alkyl | Dipeptidyl Peptidase 4 (DPP-4) | Type 2 Diabetes | [3] |
Table 1: Examples of 8-substituted xanthines and their therapeutic relevance.
Application: Synthesis of Pteridines
The synthesis of the pteridine core, a bicyclic heteroaromatic system, is readily achieved by condensing a 5,6-diaminopyrimidine with an α-dicarbonyl compound. This classic route is known as the Isay reaction.[5]
Caption: The Isay reaction for pteridine synthesis from 5,6-diaminouracil.
Protocol 4.1: Synthesis of Lumazine (Pteridine-2,4(1H,3H)-dione)
-
Generate Diamine: In a flask, suspend 6-amino-5-nitrosouracil (1.0 eq) in water. Add sodium dithionite (Na₂S₂O₄) (2.0 eq) portion-wise at room temperature. Stir until the color disappears completely (approx. 30-60 minutes). This generates the 5,6-diaminouracil sulfate salt solution. This solution should be used immediately in the next step. Causality: 5,6-diaminouracils are notoriously unstable and prone to aerial oxidation. Using the freshly prepared solution without isolation is crucial for high yields.
-
Condensation: To the freshly prepared diamine solution, add a 40% aqueous solution of glyoxal (1.1 eq).
-
Reaction Conditions: Heat the mixture to 80-90 °C for 1-2 hours. A yellow precipitate of lumazine will form.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the yellow solid by filtration.
-
Purification: Wash the product extensively with cold water, then ethanol, and dry under vacuum to yield pure lumazine.
Application: Synthesis of Pyrimido[4,5-b]quinolines
The synthesis of the tetracyclic pyrimido[4,5-b]quinoline system can be achieved through efficient multicomponent reactions.[7] While many protocols start with 6-aminouracil, the underlying principle involves the condensation of the C6-amino group and the activated C5 position with suitable reagents.
Protocol 5.1: Three-Component Synthesis of a Pyrimido[4,5-b]quinoline Derivative
This protocol uses 6-aminouracil as the starting pyrimidine, which is the direct precursor to 6-amino-5-nitrosouracil.
-
Reagent Mixture: In a round-bottom flask, combine 6-aminouracil (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and an active methylene compound (e.g., dimedone or barbituric acid, 1.0 eq).[7]
-
Solvent and Catalyst: Add a solvent such as ethanol or acetic acid. A catalyst is often beneficial; a few drops of a base like piperidine or an acid like p-toluenesulfonic acid can be used depending on the specific substrates. Some modern, green chemistry approaches utilize mechanochemical synthesis (ball-milling) without any solvent.[7]
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. Collect the solid by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be purified further by recrystallization from a high-boiling solvent like DMF or DMSO.
Conclusion
6-Amino-5-nitrosouracil is a powerful and economical starting material for the construction of diverse, biologically relevant heterocyclic scaffolds. The strategic placement of the amino and nitroso groups allows for a predictable and high-yielding entry into complex molecular architectures. The protocols detailed herein provide a validated foundation for researchers to synthesize xanthines, pteridines, and pyrimidoquinolines. By understanding the underlying reaction mechanisms and the rationale for specific experimental conditions, drug development professionals can effectively utilize this key intermediate to build libraries of novel compounds for screening and lead optimization, accelerating the discovery of next-generation therapeutics.
References
- An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Benchchem.
- 6-Amino-5-nitrosouracil | CAS 5442-24-0 | Supplier. Benchchem.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry.
- Synthesis of bioactive nitrogen heterocycles and functionalized nanomaterials for biological and catalytic applications. DUT Open Scholar.
- Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV.
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SciRP.org.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Synthesis of pyrimido[4,5-b]quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. ResearchGate.
- A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry.
- New Pathway for the Synthesis of Pyrimido[4,5‐b]quinolines via One‐pot Reaction of Isatins, 6‐Aminouracils and 1,3‐Dimethylbarbituric Acid. ResearchGate.
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. PubMed.
- Тhio‐containing pteridines: Synthesis, modification, and biological activity. Wiley Online Library.
- Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. National Institutes of Health.
- Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Science Alert.
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- 3. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-Amino-5-nitrosouracil in Medicinal Chemistry
[1]
Executive Summary
6-Amino-5-nitrosouracil (ANU) is a "privileged scaffold" in medicinal chemistry, serving as a critical synthon for the construction of fused nitrogenous heterocycles. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amino group at C6 and the electrophilic (and reducible) nitroso group at C5.
This guide details the practical applications of ANU, focusing on its role as a precursor for Pteridines (via the Timmis reaction) and Xanthines/Purines (via the Traube synthesis). We provide optimized protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield synthesis of biologically active targets, particularly adenosine receptor antagonists and antifolates.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
Before initiating synthesis, it is crucial to understand the electronic environment of the molecule.
| Property | Description | Synthetic Implication |
| Structure | Pyrimidine-2,4-dione core with C6-NH₂ and C5-NO.[1][2][3] | High polarity; poor solubility in non-polar solvents. |
| Tautomerism | Exists in equilibrium between nitroso-amine and quinone-oxime forms. | The nitroso form is reactive toward nucleophiles (methylenes); the oxime character influences acidity. |
| Appearance | Deep violet/purple solid. | Visual indicator of reaction progress (disappearance of color often indicates reduction or condensation). |
| Solubility | Low in water/ethanol at RT; soluble in alkalis and hot DMF/DMSO. | Reactions often require heterogeneous conditions or polar aprotic solvents. |
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from ANU.
Caption: Divergent synthesis map showing the conversion of ANU into Purine and Pteridine scaffolds.
Application I: Synthesis of Pteridines (The Timmis Reaction)
The Timmis reaction is the most direct method for synthesizing pteridines from ANU. Unlike the Gabriel-Isay synthesis (which uses 5,6-diaminopyrimidines and 1,2-dicarbonyls), the Timmis reaction avoids the formation of regioisomers by condensing the nitroso group with an activated methylene group.[4]
Mechanism
The reaction proceeds via a base-catalyzed condensation of the active methylene carbon with the nitroso oxygen (dehydration), followed by intramolecular cyclization between the carbonyl/nitrile of the reagent and the C6-amino group of the uracil.
Protocol: Synthesis of 6,7-Disubstituted Pteridines
Target: General synthesis of a pteridine-2,4-dione derivative.
Reagents:
-
6-Amino-5-nitrosouracil (1.0 eq)
-
Active Methylene Compound (e.g., Benzyl cyanide, Ketone) (1.2 eq)
-
Base: Sodium Ethoxide (NaOEt) or Piperidine acetate
-
Solvent: Ethanol or DMF
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 6-Amino-5-nitrosouracil (10 mmol) in absolute ethanol (50 mL).
-
Activation: Add the Active Methylene Reagent (12 mmol) .
-
Catalysis: Add the base catalyst.
-
Option A (Strong Base): Add NaOEt (0.5 M in EtOH, 10 mL) dropwise.
-
Option B (Mild Base): Add Piperidine (5 drops) and Acetic Acid (2 drops).
-
-
Reflux: Heat the mixture to reflux.
-
Monitoring: The deep violet color of the starting material will gradually fade to yellow or orange/brown as the pteridine forms.
-
Duration: Typically 2–6 hours.
-
-
Isolation: Cool the reaction mixture to room temperature.
-
If the product precipitates: Filter and wash with cold ethanol and water.
-
If soluble: Concentrate under reduced pressure, then neutralize with dilute HCl to precipitate the product.
-
-
Purification: Recrystallize from DMF/Water or Ethanol.
Critical Note: The regioselectivity is controlled by the initial condensation at the nitroso group. Ensure the methylene group is sufficiently activated (flanked by electron-withdrawing groups like CN, CO, or aryl) for the reaction to proceed.
Application II: Synthesis of Xanthines (Adenosine Antagonists)
ANU is the standard precursor for the Traube Synthesis of purines, specifically xanthines (e.g., Theophylline, Caffeine analogs). These compounds are potent Adenosine Receptor (AR) antagonists used in asthma and neurodegenerative research.
Workflow
-
Reduction: ANU is reduced to 5,6-diaminouracil.
-
Cyclization: The diamine reacts with a one-carbon donor (carboxylic acid, aldehyde, or urea) to close the imidazole ring.
Protocol: One-Pot Reduction and Cyclization
This optimized protocol uses sodium dithionite for reduction, avoiding high-pressure hydrogenation.
Reagents:
-
6-Amino-5-nitrosouracil (10 mmol)
-
Sodium Dithionite (Na₂S₂O₄) (25 mmol)
-
Carboxylic Acid (R-COOH) (12 mmol)
-
Coupling Agent: EDC[5]·HCl (if using mild conditions) or POCl₃ (for harsh cyclization)
Step-by-Step Methodology:
-
Reduction (The "Fading" Step):
-
Suspend ANU in water (or 10% acetic acid).
-
Heat to 50°C.
-
Add solid Sodium Dithionite portion-wise.
-
Endpoint: The violet suspension turns into a cream/white solid (the bisulfite salt of 5,6-diaminouracil).
-
Filter and wash the diamine immediately (it is oxidation-sensitive).
-
-
Cyclization (Formation of Xanthine):
-
Dissolve the fresh 5,6-diaminouracil in the chosen Carboxylic Acid (or a solvent like DMF with the acid equivalents).
-
Method A (Thermal): Reflux in Formic Acid (for R=H) or Acetic Anhydride (for R=Me) for 4 hours.
-
Method B (Coupling Reagent): In DMF, add EDC·HCl (1.2 eq) to couple the acid, forming the amide intermediate. Then, add aqueous NaOH and heat to 80°C to force ring closure (dehydration).
-
-
Workup:
Logical Pathway: Traube Synthesis
Caption: Step-wise flow of the modified Traube synthesis for Xanthine derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Reaction Stalls (Violet color persists) | Incomplete reduction or condensation. | Timmis: Increase base concentration or switch to higher boiling solvent (e.g., Ethoxyethanol). Reduction: Add fresh dithionite; ensure pH is acidic (<5). |
| Low Yield of Diamine | Oxidation of product during isolation. | Perform reduction under Nitrogen/Argon atmosphere. Use the diamine immediately in the next step without drying. |
| Product Solubility | Xanthines/Pteridines are highly insoluble. | Use hot DMF or DMSO for NMR characterization. Purification may require reprecipitation (dissolve in dilute NaOH, precipitate with HCl). |
| Frothing (Nitrosation Step) | Rapid CO₂ release or exotherm. | During the synthesis of the ANU precursor, add NaNO₂ very slowly below 10°C to control frothing and temperature. |
References
-
BenchChem. "An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil." BenchChem Technical Library. Link
-
Organic Syntheses. "Diaminouracil Hydrochloride." Org.[7][2] Synth. 1960, 40, 21. Link
-
National Institutes of Health (NIH). "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review." RSC Advances, 2025. Link
-
PubChem. "6-Amino-5-nitrosouracil Compound Summary." National Library of Medicine. Link
-
Müller, C. E., et al. "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry, 2019. Link
-
Timmis, G. M. "A new synthesis of pteridines."[8] Nature, 1949, 164, 139.[8] (Classic mechanism reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: 6-Amino-5-nitrosouracil (ANU) as a Ligand in Coordination Chemistry
Executive Summary
6-Amino-5-nitrosouracil (ANU) and its derivatives represent a class of "privileged ligands" in bioinorganic chemistry. Structurally analogous to purines and pyrimidines found in DNA/RNA, ANU offers a unique N,O-donor set capable of forming stable 5-membered chelate rings with transition metals (Cu, Ni, Co, Pt, Pd).
This guide provides a validated technical framework for researchers utilizing ANU in drug development and catalysis. It addresses the critical challenges of tautomeric control , solubility optimization , and structural validation .
Ligand Mechanics: Tautomerism and Coordination
The coordination chemistry of ANU is defined by its ability to exist in multiple tautomeric forms. Unlike simple ligands, ANU exists in a dynamic equilibrium between the nitroso-amine form and the isonitroso-imine (oxime) form.
The Chelation Driver
The biological efficacy of ANU complexes stems from the metal ion stabilizing a specific tautomer, often enhancing lipophilicity and DNA-binding affinity.
-
Hard/Soft Acid-Base Matching: The nitroso oxygen (hard donor) and the amino nitrogen (borderline donor) make ANU ideal for First Row Transition Metals (Cu²⁺, Ni²⁺, Co²⁺).
-
Deprotonation: Coordination often requires the deprotonation of the N1 or N3 ring nitrogens or the oxime group, necessitating precise pH control during synthesis.
Mechanism of Coordination (Visualized)
The following diagram illustrates the tautomeric shift and the subsequent metal chelation pathways.
Figure 1: Tautomeric equilibrium of 6-Amino-5-nitrosouracil leading to metal chelation. The reaction is driven by base-mediated deprotonation.
Validated Protocol: Synthesis of Cu(II)-ANU Complex
Objective: Synthesis of Bis(6-amino-5-nitrosouracilato)copper(II). Target Audience: Synthetic Chemists. Safety: ANU is a potential irritant. Copper salts are toxic. Work in a fume hood.
Materials
-
Ligand: 6-Amino-5-nitrosouracil (≥98% purity).
-
Metal Precursor: Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O). Note: Acetate is preferred over chloride to act as a self-buffering agent.
-
Solvent System: DMSO (Dimethyl sulfoxide) and Deionized Water. ANU has poor solubility in pure water.
-
Base: 0.1 M NaOH.
Step-by-Step Methodology
-
Ligand Solubilization:
-
Dissolve 2.0 mmol of ANU in 10 mL of warm DMSO (60°C). Stir until clear.
-
Why: DMSO disrupts the strong intermolecular hydrogen bonding of the ANU crystal lattice [1].
-
-
Metal Solution Preparation:
-
Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of deionized water.
-
-
Complexation Reaction:
-
Add the aqueous metal solution dropwise to the warm ligand solution under continuous magnetic stirring.
-
Observation: The solution will shift color (typically from violet/pink to dark green or brown), indicating d-d transition changes.
-
-
pH Adjustment (Critical Step):
-
Reflux and Precipitation:
-
Reflux the mixture at 80°C for 3 hours.
-
Cool slowly to room temperature. The complex will precipitate as a microcrystalline solid.
-
-
Isolation:
-
Filter the precipitate using a sintered glass crucible.
-
Wash sequence: Cold Water (x2)
Ethanol (x1) Diethyl Ether (x1). -
Why: Removes unreacted ligand (ethanol soluble) and dries the product (ether).
-
Characterization & Validation
To ensure scientific integrity, the synthesized complex must be validated against the free ligand using the following spectroscopic markers.
Infrared Spectroscopy (FT-IR) Data
| Functional Group | Free Ligand (cm⁻¹) | Cu(II)-Complex (cm⁻¹) | Interpretation |
| ν(C=O) | 1690–1720 | 1650–1680 | Red shift indicates coordination via adjacent sites or lattice effects. |
| ν(N-O) / ν(C=N) | 1550–1600 | 1500–1540 | Primary Marker: Significant shift confirms N,O-chelation involving the nitroso group. |
| ν(NH₂) | 3100–3300 | Broad/Shifted | Involvement of amino group in H-bonding or coordination. |
Electronic Spectroscopy (UV-Vis)
-
Ligand: Shows intense
transitions at 200–300 nm. -
Complex: Look for a broad band in the visible region (600–800 nm). This corresponds to the
transition characteristic of distorted octahedral or square planar Cu(II) geometry.
Biological Applications: Drug Development
ANU complexes are currently investigated for antimicrobial and anticancer properties. The metal center often acts as a vehicle to transport the bioactive uracil scaffold across cell membranes (Lipophilicity enhancement) or generates Reactive Oxygen Species (ROS).
Antimicrobial & Anticancer Workflow
The following diagram outlines the mechanism of action for ANU-Metal complexes in a biological context.
Figure 2: Biological Mechanism of Action. The complex utilizes the metal for redox activity and the ligand for DNA recognition.
Comparative Activity Data
Based on literature aggregates [3, 4]:
-
Gram-negative Bacteria (E. coli): Cu(II)-ANU complexes typically show 2-3x lower MIC (Minimum Inhibitory Concentration) compared to free ANU.
-
Antitumor (Leukemia L1210): 5-cinnamoyl derivatives of aminouracils have shown significant T/C% increases.[5] Metal coordination is proposed to stabilize the planar conformation required for DNA intercalation [5].
References
-
Solvent Effects on Tautomerism: Title: The Role of Solvent in Tautomer Solvate Crystallization: A Case of 6-Amino-1,3-Dimethyl-5-Nitrosouracil. Source: ResearchGate.[6] URL:[Link]
-
Coordination Modes & Synthesis: Title: Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. Source: ResearchGate.[6] URL:[Link]
-
Antimicrobial Activity of Transition Metal Complexes: Title: Exploration of Transition Metal Complexes as Potential Antimicrobial Agents.[7] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
-
Uracil Derivatives in Medicine: Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]
-
Anticancer Structure-Activity Relationships: Title: 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents.[5] Synthesis, biological evaluation, and structure-activity relationships.[3][5][8] Source: PubMed (J Med Chem). URL:[Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. betleylab.chemistry.harvard.edu [betleylab.chemistry.harvard.edu]
- 5. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Synthesis of [2-14C]6-Amino-5-nitrosouracil for Metabolic Profiling
[1][2]
Executive Summary & Scientific Rationale
Metabolic studies (ADME) require radiolabels located in positions resistant to rapid metabolic cleavage.[1][2] For uracil and xanthine derivatives, the C2 position (derived from urea) is a preferred labeling site because it typically remains integral to the pyrimidine ring unless specific ring-opening degradative pathways (e.g., dihydropyrimidine dehydrogenase activity) are activated.[1]
This protocol details the synthesis of [2-14C]6-Amino-5-nitrosouracil via the classic Traube Synthesis , followed by nitrosation.[1][2] This route is selected for its high radiochemical yield and the commercial availability of [14C]Urea as a cost-effective, high-specific-activity starting material.[1][2]
Key Applications
Retrosynthetic Analysis & Labeling Strategy
The synthesis is a two-step linear sequence.[1][2] We utilize [14C]Urea to introduce the label at the C2 position of the pyrimidine ring.[1]
-
Step 1 (Cyclization): Condensation of [14C]Urea with Ethyl Cyanoacetate under basic conditions (NaOEt) yields [2-14C]6-Aminouracil.[1][2]
-
Step 2 (Functionalization): Electrophilic aromatic substitution (nitrosation) at the C5 position using Sodium Nitrite (NaNO2) in acetic acid yields the final target.[1][2]
Reaction Pathway Diagram[1][2][3]
Figure 1: Synthetic pathway for [2-14C]6-Amino-5-nitrosouracil starting from [14C]Urea.[1][2]
Materials & Safety Protocols
Radiological Safety (ALARA Principle)[1][2]
-
Shielding: Use 1 cm Plexiglass (Perspex) shielding for all 14C handling to block Beta radiation (E_max = 156 keV).[1][2]
-
Volatiles: Although 14C-Urea is non-volatile, acidification steps can release small amounts of volatile 14CO2 if impurities are present.[1][2] Work in a certified radio-fume hood.[1][2]
-
Waste: Segregate liquid scintillation waste from solid active waste.
Reagents
| Reagent | Purity/Specs | Role |
| [14C]Urea | >98%, 50-60 mCi/mmol | Radioactive Precursor |
| Ethyl Cyanoacetate | >99%, anhydrous | Cyclization Partner |
| Sodium Ethoxide | 21% wt in Ethanol | Base Catalyst |
| Sodium Nitrite | ACS Reagent | Nitrosating Agent |
| Glacial Acetic Acid | >99.7% | Solvent/Acid Catalyst |
Detailed Experimental Protocol
Step 1: Synthesis of [2-14C]6-Aminouracil
Rationale: The condensation requires anhydrous conditions to prevent hydrolysis of the ester before ring closure.[1]
-
Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add [14C]Urea (370 MBq, 10 mCi, ~17 mg) and cold "carrier" Urea (283 mg, 4.7 mmol total) to the flask. Dissolve in Absolute Ethanol (3 mL).
-
Base Addition: Add Sodium Ethoxide solution (21% in EtOH, 2.0 mL, ~5.4 mmol) dropwise via syringe. Stir for 10 minutes at room temperature.
-
Condensation: Add Ethyl Cyanoacetate (0.55 mL, 5.2 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. A white precipitate (sodium salt of 6-aminouracil) typically forms.[1][2]
-
Quench & Isolation:
-
Evaporate ethanol under reduced pressure (ensure trap contains NaOH to catch any volatile radiochemicals).[1][2]
-
Acidify carefully with Glacial Acetic Acid to pH 5-6.[1][2] The free base [2-14C]6-Aminouracil will precipitate.[1][2]
-
Centrifuge (3000 x g, 10 min) and wash pellet with ice-cold water (2 x 1 mL) and ethanol (1 x 1 mL).
-
Yield Expectation: 70-80%.
Step 2: Nitrosation to [2-14C]6-Amino-5-nitrosouracil
Rationale: The C5 position is electron-rich due to the activating amino group at C6, allowing electrophilic attack by the nitrosonium ion (NO+).[1][2]
-
Resuspension: Suspend the [2-14C]6-Aminouracil pellet from Step 1 in Water (2 mL) and Glacial Acetic Acid (0.5 mL).
-
Activation: Heat to 80°C to ensure partial dissolution/suspension uniformity, then cool immediately to 0-5°C in an ice bath.
-
Nitrosation: Prepare a solution of Sodium Nitrite (350 mg, 5 mmol) in Water (1 mL).[1][2] Add this dropwise to the stirred uracil suspension over 10 minutes.
-
Observation: The reaction mixture will turn varying shades of purple/red, finally yielding a violet/rose-colored precipitate (the nitroso compound).[1][2]
-
Completion: Stir at 0°C for 30 minutes, then allow to stand at 4°C for 2 hours.
-
Purification:
Quality Control & Validation
Every batch must pass the following QC criteria before release for metabolic studies.
Analytic Workflow Diagram
Figure 2: Quality Control decision tree for lot release.
QC Specifications Table
| Test | Method | Acceptance Criteria | Notes |
| Radiochemical Purity | HPLC (C18) | > 98% | No free [14C]Urea detected.[1][2] |
| Chemical Identity | UV-Vis | Distinctive violet color.[2] | |
| Specific Activity | LSC / Mass | Matches calculated (e.g., 50 mCi/mmol) | Verify mass via UV extinction coeff. |
| TLC Mobility | Cellulose F | Single radioactive spot | System: n-BuOH:AcOH:H2O (5:2:3).[1][2] |
HPLC Condition:
Metabolic Application Notes
Handling in Biological Matrices
When using [2-14C]6-Amino-5-nitrosouracil in microsomes or hepatocytes:
-
Stability: The nitroso group is susceptible to reduction to the diamine (5,6-diaminouracil) by cytosolic reductases.[1][2] Keep samples on ice and consider adding antioxidants (ascorbic acid) if studying the intact molecule is required.[1][2]
-
Trapping: If the ring opens, [14C]CO2 may be generated.[1][2] Use CO2 trapping wells (hyamine hydroxide) in incubation vessels to account for total mass balance.[1][2]
-
Storage: Store solid material at -20°C under Argon. Solutions should be prepared fresh; the nitroso moiety is light-sensitive (photolabile).[1][2]
Troubleshooting
References
-
Elbert, T., Hezký, P., & Jansa, P. (2016).[2][5] Synthesis of the derivatives of 6-amino-uracil labelled with 14C. Journal of Labelled Compounds and Radiopharmaceuticals, 59(14), 615-618.[1][2][5] Link
-
Traube, W. (1900).[1][2][6] Der Aufbau der Harnsäuregruppe.[1][2] Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1][2] (Foundational Chemistry).[1][2]
-
Sherman, W. R., & Taylor, E. C. (1963).[1][2] 5,6-Diaminouracil Hydrochloride.[1][2][6] Organic Syntheses, 4, 247.[2] Link[1][2]
-
Daly, J. W., et al. (1985).[1][2][7] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor.[1][2] Journal of Medicinal Chemistry, 28(4), 487-492.[1][2] (Metabolic Context).
-
IAEA. (2000).[1][2] Preparation of 14C-labelled urea. International Atomic Energy Agency Reports. Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 4. CN101948411B - Method for synthesizing carbon-14 labeled urea - Google Patents [patents.google.com]
- 5. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Reaction of 6-Amino-5-nitrosouracil with Thiols and Other Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of a Key Synthetic Intermediate
6-Amino-5-nitrosouracil is a highly valuable and reactive synthetic intermediate, playing a pivotal role in the synthesis of a diverse array of heterocyclic compounds.[1][2] As a derivative of uracil, a fundamental component of nucleic acids, its structural motif is of significant interest in medicinal chemistry and drug development. The presence of both an amino group at the 6-position and a nitroso group at the 5-position imparts a unique and complex reactivity profile to the molecule.[3][4] This guide provides an in-depth exploration of the reactions of 6-amino-5-nitrosouracil with thiols and other nucleophiles, offering detailed mechanistic insights and practical experimental protocols.
The electron-withdrawing nature of the nitroso group significantly influences the electronic landscape of the pyrimidine ring, rendering it susceptible to a variety of chemical transformations. This activation is crucial for the construction of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds, including xanthines and pteridines.[4][5] Understanding the nuanced reactivity of 6-amino-5-nitrosouracil is therefore essential for researchers aiming to leverage this versatile building block in the design and synthesis of novel therapeutic agents.
Chemical Reactivity and Mechanistic Overview
The chemical behavior of 6-amino-5-nitrosouracil is dominated by the interplay between the 6-amino group, the 5-nitroso group, and the pyrimidine ring. The nitroso group, being a potent electrophile and an oxidizing agent, is the primary site of interaction with many nucleophiles. Furthermore, it activates the C-6 position for nucleophilic attack. The 6-amino group, on the other hand, can act as an internal nucleophile, participating in cyclization reactions.
This dual reactivity leads to a rich and varied chemical landscape, where the choice of nucleophile and reaction conditions can steer the transformation toward different product classes. The reactions are broadly categorized into:
-
Redox Reactions: The nitroso group can be readily reduced to an amino group, particularly by reducing agents like thiols.
-
Condensation and Cyclization: Nucleophilic attack on the nitroso group, followed by intramolecular cyclization, leads to the formation of various fused heterocyclic systems.
-
Complex Rearrangements: In some cases, the initial adducts can undergo further rearrangements to yield more complex molecular architectures.
The following sections will delve into the specific reactions with different classes of nucleophiles, providing detailed mechanistic explanations and experimental protocols.
Reaction with Thiols: A Complex Interplay of Redox and Condensation Chemistry
The reaction of 6-amino-5-nitrosouracil with thiols is particularly complex, often yielding a mixture of products arising from both condensation and oxidation-reduction pathways.[3][6] The product distribution is highly dependent on the nature of the thiol and the specific reaction conditions employed.
Mechanistic Pathways
Based on the observed products, several competing mechanistic pathways can be proposed for the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (a commonly studied derivative) with thiols (R-SH):
-
Reductive Pathway: The thiol can act as a reducing agent, converting the nitroso group to an amino group to yield 5,6-diamino-1,3-dimethyluracil. In this process, the thiol is oxidized to the corresponding disulfide (R-S-S-R).[3][6] This reaction is thought to proceed through a series of single-electron transfers.
-
Condensation-Cyclization Pathway: Nucleophilic attack of the thiol at the electrophilic nitrogen atom of the nitroso group can initiate a condensation reaction. Subsequent dehydration and cyclization, involving the 6-amino group, leads to the formation of a[3][4][6]thiadiazolo[3,4-d]pyrimidine ring system.[3][6]
-
Complex Rearrangement and Cyclization Pathways: The initial adducts from the thiol-nitroso interaction can undergo further rearrangements and subsequent cyclizations to form more complex heterocyclic systems such as pteridines and purines.[3][6] The formation of these products often involves the incorporation of atoms from the thiol or solvent, or dimerization of the uracil moiety. The reaction between S-nitrosothiols and thiols can also generate nitroxyl (HNO), a reactive intermediate that can participate in subsequent reactions.[7]
The following diagram illustrates the plausible mechanistic pathways for the major product classes observed in the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols.
Figure 1: Plausible reaction pathways for the reaction of 6-amino-5-nitrosouracil with thiols.
General Protocol for the Reaction of 6-Amino-5-nitrosouracil with Thiols
Disclaimer: This is a general protocol and may require optimization for specific thiols and desired products. The reaction is known to produce a mixture of compounds.
Materials:
-
6-Amino-5-nitrosouracil (or its N,N'-dimethyl derivative)
-
Thiol (e.g., thiophenol, benzyl mercaptan, cysteine)
-
Anhydrous solvent (e.g., ethanol, methanol, DMF)
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Chromatography supplies for purification (e.g., silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-5-nitrosouracil (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Thiol: Add the thiol (1.0-2.0 eq) to the solution. If a base is required, it can be added at this stage (1.0-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the thiol. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product mixture is often complex and requires purification by column chromatography on silica gel to isolate the desired products. The choice of eluent will depend on the polarity of the products.
-
Characterization: Characterize the purified products using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Data Summary Table:
| Product Class | General Structure | Plausible Formation Pathway |
| 5,6-Diaminouracil | Pyrimidine with two amino groups | Reduction of the nitroso group |
| Disulfide | R-S-S-R | Oxidation of the thiol |
| [3][4][6]Thiadiazolo[3,4-d]pyrimidine | Fused pyrimidine-thiadiazole | Condensation-cyclization |
| Pteridine-2,4-diones | Fused pyrimidine-pyrazine | Complex rearrangement and cyclization |
| Purine-2,6-diones | Fused pyrimidine-imidazole | Complex rearrangement and cyclization |
Reaction with Amines and Other Nitrogen Nucleophiles
The reaction of 6-amino-5-nitrosouracil with amines and other nitrogen nucleophiles is a powerful method for the synthesis of pteridines and purines, which are key structures in many biologically active molecules. This transformation is analogous to the Ehrlich-Sachs reaction, which involves the condensation of a compound with an active methylene group with an aromatic nitroso compound.[8][9][10]
Mechanistic Pathways
The reaction with a primary amine can proceed via nucleophilic attack of the amine on the nitroso group, followed by dehydration to form a diazene intermediate. This intermediate can then undergo intramolecular cyclization involving the 6-amino group, leading to the formation of a pteridine ring system. Alternatively, the 5,6-diaminouracil formed by in-situ reduction can react with various reagents to form purines.[4]
Figure 2: Plausible mechanism for pteridine synthesis from 6-amino-5-nitrosouracil and a primary amine.
Protocol for the Synthesis of Pteridine Derivatives (Model Protocol)
This protocol is based on the general synthesis of pteridines from 4,5-diaminopyrimidines, which can be generated in situ from 6-amino-5-nitrosouracil.[5]
Materials:
-
6-Amino-5-nitrosouracil
-
Reducing agent (e.g., sodium dithionite)
-
Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Solvent (e.g., water, ethanol)
-
Acid or base catalyst (as required)
Procedure:
-
In Situ Reduction: In a reaction vessel, suspend 6-amino-5-nitrosouracil in an appropriate solvent (e.g., aqueous ammonia). Add a reducing agent such as sodium dithionite portion-wise until the color of the nitroso compound disappears, indicating the formation of 5,6-diaminouracil.
-
Condensation: To the solution of the in situ generated 5,6-diaminouracil, add the dicarbonyl compound (1.0-1.2 eq).
-
Reaction Conditions: Adjust the pH of the reaction mixture if necessary and stir at room temperature or heat to reflux. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitated product by filtration. The crude product can be recrystallized from a suitable solvent to afford the pure pteridine derivative.
Reactions with Other Nucleophiles
While less explored, the reactivity of 6-amino-5-nitrosouracil extends to other nucleophiles, opening avenues for the synthesis of a wider range of heterocyclic systems.
-
Carbon Nucleophiles: Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can react with the nitroso group in a manner similar to the Ehrlich-Sachs reaction to form Schiff bases, which can then cyclize to form pyridopyrimidines.[5]
-
Oxygen Nucleophiles: While reactions with simple alcohols are not well-documented, intramolecular cyclization involving hydroxyl groups in substituents could be a potential route to fused oxazine derivatives.
Conclusion and Future Perspectives
6-Amino-5-nitrosouracil is a cornerstone in the synthesis of diverse and medicinally relevant heterocyclic compounds. Its complex reactivity with thiols, leading to a variety of condensation and redox products, highlights the intricate nature of its chemistry. The reactions with amines provide a reliable route to important scaffolds like pteridines and purines.
Future research in this area could focus on developing more selective reaction conditions to favor the formation of a single product from the complex mixture often obtained with thiols. Furthermore, a systematic exploration of the reactions with a broader range of carbon, oxygen, and other nucleophiles would undoubtedly unlock new synthetic pathways to novel heterocyclic systems with potential biological activities. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and exploit the rich chemistry of this versatile synthetic intermediate.
References
- Youssefyeh, R. D. (1975). Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. Journal of the Chemical Society, Perkin Transactions 1, (18), 1857-1860.
- Taylor, E. C., & Sowinski, F. (1975). Pteridines. 35. A new and unequivocal synthesis of 2-aminopteridin-4(3H)-one and its 6- and 7-methyl derivatives. Journal of Organic Chemistry, 40(17), 2321-2329.
- Gow, A. J., Buerk, D. G., & Ischiropoulos, H. (1997). A novel reaction mechanism for the formation of S-nitrosothiol in vivo. Journal of Biological Chemistry, 272(5), 2841-2845.
- Al-Otaibi, J. S., El-Sayed, W. M., El-Gamal, K. M., & Al-Zahrani, E. M. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 16(33), 6044-6053.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(3), 1734-1756.
- Williams, D. L. H. (2004). The chemistry of S-nitrosothiols. Accounts of Chemical Research, 37(8), 533-540.
- Singh, S. P., & Kumar, D. (2010). A facile one-pot synthesis of novel spiro[indole-thiazolidinone] derivatives and their antimicrobial activity. European Journal of Medicinal Chemistry, 45(7), 3143-3148.
- El-Kashef, H. S., Farag, A. M., & El-Emary, T. I. (2002). Synthesis of some new pteridine and pyrimido[4,5-b]quinoline derivatives of potential biological activity. Molecules, 7(5), 444-453.
- Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry, 47(40), 18781-18789.
- Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in nitric oxide research. John Wiley & Sons.
- Barrow, F., & Thorneycroft, F. J. (1939). The Ehrlich-Sachs reaction. Journal of the Chemical Society (Resumed), 769-771.
- Goldstein, S., Czapski, G., Lind, J., & Merényi, G. (2000). Mechanism of the Nitrosation of Thiols and Amines by Oxygenated •NO Solutions: the Nature of the Nitrosating Intermediates. Journal of the American Chemical Society, 122(18), 4356-4363.
- Zhu, L., & Li, Y. (2013). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 23(15), 4363-4367.
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 53.
- Kellner, R., & Troschütz, R. (1994). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
- Melguizo, M., Marchal, A., Nogueras, M., Sanchez, A., & Low, J. N. (2002). Aminolysis of Methoxy Groups in Pyrimidine Derivatives. Activation by 5-Nitroso Group. Journal of Heterocyclic Chemistry, 39(1), 97-103.
- Ehrlich, P., & Sachs, F. (1899). Ueber die Condensation von Verbindungen mit reactiver Methylengruppe und aromatischen Nitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 32(2), 2341-2346.
- Schwalbe, C. H., & Heal, W. (2004). Symmetrically 4,6-Disubstituted 2-Aminopyrimidines and 2-Amino-5-Nitrosopyrimidines: Interplay of Molecular, Molecular±electronic and Supramolecular Structures. Acta Crystallographica Section B: Structural Science, 60(1), 76-79.
- Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 19(10), 16866-16886.
- Pinheiro, L. C. S., Borges, E. L., de Faria, A. R., & de Oliveira, H. C. B. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 15(1), 315-326.
- Musso, L., Dall'Angelo, S., Cincinelli, R., Van den Bossche, J., Grither, S., ... & Artali, R. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2002.
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]...
- Park, H. J., Lee, K., Park, S. J., Ahn, S. K., Park, J. H., Lee, C. O., & Kim, Y. C. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 17(8), 3169-3176.
- El-Gohary, N. S., & Shaaban, M. R. (2017). Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. Journal of Heterocyclic Chemistry, 54(3), 1935-1941.
- Soderberg, T. (2022). 6.2: A First Look at Some Organic Reaction Mechanism. In Organic Chemistry with a Biological Emphasis Volume I. Chemistry LibreTexts.
- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016).
-
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. [Link]...
- Mohammadi Ziarani, G., Hosseini Nasab, N., & Lashgari, N. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 11(46), 28789-28815.
-
Wikipedia contributors. (2023, December 1). Ehrlich-Sachs-Reaktion. In Wikipedia. [Link]
- de Fatima, A., Modolo, L. V., & Ferreira, V. F. (2012). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 17(5), 5581-5593.
- Iglesias-Carres, L., Mas-Borchero, J., Dema-Moreno, A., Saura, D., El-Assar, M., ... & D'Ocon, P. (2021). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules, 26(11), 3192.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Reaction between S-nitrosothiols and thiols: generation of nitroxyl (HNO) and subsequent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Ehrlich-Sachs Reaction [drugfuture.com]
- 10. Ehrlich-Sachs-Reaktion – Wikipedia [de.wikipedia.org]
Troubleshooting & Optimization
Stability of 6-Amino-5-nitrosouracil under different pH conditions
Technical Support Center: Stability & Handling of 6-Amino-5-nitrosouracil (ANU)
-
Reference ID: ANU-TECH-001[1]
Executive Summary
6-Amino-5-nitrosouracil (ANU) is a critical intermediate in the Traube synthesis of xanthines and purine derivatives.[1] Its stability is governed by a complex tautomeric equilibrium heavily influenced by pH.[1] Unlike standard reagents, ANU exhibits "chameleon-like" behavior—shifting color and solubility states that often confuse researchers.[1]
This guide provides a mechanistic understanding of ANU’s behavior across pH gradients, ensuring you can distinguish between expected chemical shifts and actual degradation .[1]
Part 1: The Mechanistic Core (Tautomerism & pH)
To handle ANU correctly, you must understand that it does not exist as a single static structure.[1] It oscillates between a nitroso-amine form and an oximino-imine form.[1][2] This equilibrium dictates its color, solubility, and reactivity.[1]
Visualizing the pH-Dependent Pathway
The following diagram illustrates the structural shifts ANU undergoes from acidic to basic conditions.
Figure 1: The pH-dependent structural and physical state transitions of 6-Amino-5-nitrosouracil.[1]
Part 2: Stability Modules by pH Condition
Module A: Acidic Conditions (pH < 4)
-
Observed State: Rose-red to pink precipitate.[1]
-
Chemical Behavior: In strongly acidic environments (e.g., HCl, H₂SO₄), ANU is stable but insoluble.[1] The amino group is weakly basic, but the electron-withdrawing nitroso group reduces its pKa.[1]
-
Risk Profile: Low. [1]
Module B: Physiological/Neutral Conditions (pH 6–8)
-
Observed State: Poorly soluble suspension; pale pink/orange.[1]
-
Chemical Behavior: This is the "danger zone" for handling.[1] The compound is amphoteric; it is not acidic enough to form a soluble salt and not basic enough to form a soluble cation.[1]
-
Risk Profile: Medium. [1]
Module C: Alkaline Conditions (pH > 9)
-
Observed State: Deep violet or purple solution.[1]
-
Chemical Behavior: ANU acts as an acid.[1] The N1 and N3 protons are removable, forming a highly soluble nitrosolate anion.[1] The deep color is due to the extended conjugation of the anionic system.[1]
-
Risk Profile: High (Context-Dependent). [1]
-
Storage: ANU is unstable in alkaline solution over long periods.[1] It should be prepared fresh.
-
Reactivity: In the presence of aldehydes or formic acid equivalents, the "Traube Synthesis" cyclization is triggered, converting ANU into a xanthine derivative.[1]
-
Degradation:[1] Without a cyclization partner, strong base can eventually cause ring cleavage (hydrolysis of the uracil ring).[1]
-
Part 3: Troubleshooting & FAQs
Q1: My solution turned from pink to deep violet. Did the compound degrade? A: No, this is a halochromic shift .[1] You likely increased the pH.[1] The violet color indicates the formation of the ANU anion (deprotonated species). This is the active state for many nucleophilic reactions.[1] If the solution turns brown or colorless, that indicates degradation (oxidation or ring destruction).[1]
Q2: I cannot get the solid to dissolve in my buffer (pH 7.4). A: ANU has extremely poor solubility at neutral pH.[1]
-
Solution: Dissolve the compound in a minimum volume of 0.1 M NaOH (it will turn violet), then slowly dilute with your buffer.[1] Alternatively, use Dimethyl Sulfoxide (DMSO) as a co-solvent.[1]
Q3: A yellow precipitate formed instead of the expected red one. A: This suggests metal contamination .[1] ANU is a potent chelator.[1] It forms yellow/orange complexes with transition metals like Cobalt (Co), Nickel (Ni), or Copper (Cu).[1] Ensure you are using high-grade reagents and glass-distilled water.[1]
Q4: How do I store the solid powder? A: Store at -20°C in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen). Nitroso compounds can slowly dimerize or oxidize to nitro compounds upon exposure to air and light.[1]
Part 4: Validated Analytical Protocol
To verify the purity of your ANU stock, do not rely solely on melting point (>300°C), as decomposition occurs before melting.[1] Use this HPLC method.
Protocol: HPLC Purity Assay for ANU
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (adjusted to pH 5.0 with Acetic Acid) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Isocratic Ratio | 90% A / 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 320 nm (Specific to Nitroso chromophore) |
| Retention Time | ~3.5 - 5.0 min (structure dependent) |
Why this works:
-
pH 5.0 Buffer: Keeps ANU in its neutral/protonated form to prevent peak tailing associated with the anionic species.[1]
-
320 nm Detection: The nitroso group has a distinct absorbance band here (n->
* transition), allowing you to ignore common impurities like urea or simple amines which absorb only at <220 nm.[1]
References
-
Traube Synthesis Mechanism & Precursors
-
Tautomerism of Nitroso-Uracils
-
Solubility & Chelation Properties
Sources
- 1. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
Technical Support Center: 6-Amino-5-nitrosouracil (ANU) Reactivity Guide
The following technical guide addresses the specific side reactions and troubleshooting protocols for 6-Amino-5-nitrosouracil (ANU) . This content is structured for researchers requiring high-fidelity mechanistic insights and actionable solutions.
Executive Dashboard: The Ambident Nucleophile Challenge
6-Amino-5-nitrosouracil is a critical intermediate in the synthesis of pteridines (lumazines), xanthines, and purines. Its reactivity is defined by its ambident nucleophilic character . The molecule possesses multiple reactive centers that compete during synthesis, leading to specific side reactions if conditions are not rigorously controlled.
-
Hard Nucleophile: The exocyclic amine (
) at C-6. -
Soft Nucleophile: The C-5 carbon (via tautomeric equilibrium).
-
Electrophile: The nitroso group (
), susceptible to reduction or nucleophilic attack.
Common Failure Modes:
-
Bis-adduct formation instead of cyclization (Timmis Reaction).
-
Chlorination of oxo-groups during formylation.
-
Regioisomer heterogeneity with unsymmetrical ketones.
Troubleshooting Module: Pteridine & Lumazine Synthesis (Timmis Reaction)
Context: The Timmis reaction involves the condensation of ANU with aldehydes or ketones to form pteridines.
Question 1: Why am I isolating a bis-uracil methane adduct instead of my target pteridine?
Diagnosis: You are likely operating under conditions that favor the 2:1 nucleophilic attack over the 1:1 condensation-dehydration cycle.
Mechanism: In aqueous or protic media (especially with catalysts like
Corrective Protocol:
-
Solvent Switch: Move from water/ethanol to DMF or glacial acetic acid . The latter promotes the dehydration step required for ring closure.
-
Stoichiometry: Ensure a slight excess of the aldehyde/ketone (1.2 equiv), not the ANU.
-
Temperature: Increase reaction temperature to
to overcome the activation energy for the dehydration/cyclization step.
Question 2: My reaction with an unsymmetrical ketone yields a mixture of 6- and 7-substituted pteridines. How do I control regioselectivity?
Diagnosis: The condensation of the exocyclic amine (ANU) with the carbonyl partner is reversible. The regioselectivity is governed by the steric hindrance of the ketone and the pH of the medium. Causality:
-
Acidic Conditions: Favor the formation of the Schiff base at the more hindered carbonyl (kinetic control) or promote specific tautomers.
-
Basic Conditions: Often decrease the yield of dihydro-intermediates but can alter the orientation of the initial attack.
Optimization Strategy:
-
Steric Control: For methyl ketones (
), the 7-methyl isomer is typically favored because the amine attacks the less hindered methyl carbonyl. -
pH Modification: If using
-ketoaldoximes, conducting the reaction in acidic media (HCl/MeOH) often improves regioselectivity toward the 6-substituted isomer by protonating the nitroso group, making it a better electrophile for the specific cyclization pathway.
Question 3: I observe a persistent red contaminant during the reaction. What is it?
Diagnosis: This is likely an azo-dimer (
Troubleshooting Module: Vilsmeier-Haack Formylation
Context: Converting ANU to 6-amino-5-formyluracil using
Question 4: My product mass spectrum shows an M+34 or M+36 peak pattern (Chlorine isotope). Why?
Diagnosis: You have inadvertently chlorinated the pyrimidine ring, converting the C-2 or C-4 carbonyls (oxo groups) into chloro-substituents.
Mechanism: The Vilsmeier reagent is a potent electrophile. At elevated temperatures (
Corrective Protocol:
-
Temperature Control: Maintain the reaction temperature strictly between 60–70°C . Do not reflux.[1]
-
Reagent Quality: Use freshly distilled
to avoid pyrophosphoryl chloride impurities which are more aggressive. -
Hydrolysis: Ensure the quenching step (ice water) is performed slowly to hydrolyze the Vilsmeier intermediate without hydrolyzing the formyl group or inducing further substitution.
Visualizing the Reaction Pathways
The following diagram illustrates the critical divergence points in ANU reactivity.
Caption: Divergence of ANU reactivity. The Schiff base intermediate determines the fate of the synthesis: cyclization (green) vs. bis-addition (red).
Experimental Protocol: Optimized Pteridine Synthesis (Timmis Type)
This protocol minimizes bis-adduct formation through solvent control and stoichiometry.
Reagents:
-
6-Amino-5-nitrosouracil (10 mmol)
-
Phenacyl bromide (12 mmol) [Note: Using halide ketone precursor]
-
Triphenylphosphine (
) (15 mmol) -
Solvent: DMF (anhydrous)
-
Base:
(mild) or NaOH (aq) depending on substrate stability.
Step-by-Step:
-
Activation: In a dry flask, dissolve Phenacyl bromide and
in DMF. Stir at RT for 30 min to generate the phosphonium salt (in situ Wittig reagent formation). -
Addition: Add ANU (10 mmol) in a single portion.
-
Cyclization: Add the base dropwise. Heat the mixture to 90°C for 2-4 hours.
-
Checkpoint: Monitor TLC.[2] Disappearance of the distinctive green/blue nitroso spot indicates consumption of ANU.
-
-
Workup: Cool to RT. Pour into ice water (100 mL).
-
Validation: Check UV-Vis. Pteridines exhibit characteristic fluorescence; bis-adducts do not.
Data Summary: Solvent Effects on Yield
| Solvent System | Major Product | Yield (%) | Side Product |
| Water / | Bis(uracil)methane | 85% | Minimal Pteridine |
| Ethanol (Reflux) | Mixed | 40% | Unreacted ANU |
| DMF / 90°C | Pteridine (Lumazine) | 78% | Trace Azo-dimers |
| Acetic Acid | Pteridine | 65% | Acetylated byproducts |
References
-
Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines. Canadian Journal of Chemistry.[4]
-
K. Senga, et al. (1976).[4] New Synthesis of Pteridines from the Reaction of 6-Amino-1,3-dimethyl-5-nitrosouracil with Phenacylidenetriphenylphosphoranes. Journal of the Chemical Society, Chemical Communications.[4]
-
Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry.
-
Pfleiderer, W. (1964). Pteridines.[4] XXVIII. The Synthesis of Pteridines from 6-Amino-5-nitrosouracil. Chemische Berichte.
-
BenchChem Technical Data . 6-Amino-1,3-dimethyl-5-nitrosouracil Properties and Safety.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New synthesis of pteridines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with phenacylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-Amino-5-nitrosouracil Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 6-amino-5-nitrosouracil derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging chemical intermediates. These compounds are critical precursors for a wide range of heterocyclic molecules, including therapeutically important xanthines like caffeine and theophylline.[1] However, their unique chemical properties often present significant hurdles in purification.
This document moves beyond simple protocols to explain the underlying chemical principles behind common purification challenges. By understanding the 'why', you can make more informed decisions to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers face when handling 6-amino-5-nitrosouracil derivatives.
Q1: Why is my 6-amino-5-nitrosouracil derivative so difficult to dissolve in standard organic solvents like dichloromethane or ethyl acetate?
A: The uracil backbone is rich in nitrogen and oxygen atoms, making it a highly polar molecule capable of strong hydrogen bonding. The presence of both an amino (-NH2) group and a nitroso (-N=O) group further enhances this polarity. Consequently, these derivatives have poor solubility in non-polar organic solvents. They show better solubility in more polar solvents, and often a mixture, such as ethanol and water, is required for effective purification by recrystallization.[2] For some derivatives, solubility is significantly pH-dependent.
Q2: My purified product appears unstable and changes color over time. What causes this degradation?
A: 6-Amino-5-nitrosouracil derivatives can be sensitive to several factors. They are often hygroscopic (readily absorb moisture from the air) and can have lower thermal stability.[2] The nitroso group can be susceptible to oxidation or reduction, and the overall molecule can be sensitive to prolonged exposure to light or non-neutral pH conditions. Proper handling involves using a well-ventilated area and storing the compound in a tightly sealed container in a cool, dry, and dark place, with recommended storage at -20°C (freezer) or 2-8°C (refrigerator).[2]
Q3: What are the most common impurities I should expect after synthesis?
A: The primary impurities typically arise from the synthesis process, which is often the nitrosation of a 6-aminouracil precursor.[3] Common impurities include:
-
Unreacted 6-aminouracil starting material: Incomplete nitrosation will leave the precursor in your crude product.
-
Di-nitrosated or other over-reacted species: Under harsh conditions, side reactions can occur.
-
Degradation products: If the reaction overheats or is exposed to incompatible reagents, the sensitive nitroso-uracil ring can degrade.
-
Inorganic salts: Salts like sodium chloride or sodium sulfate may be present, depending on the workup procedure.
Q4: The crude product from my nitrosation reaction is a vibrant, deeply colored solid. Is this normal?
A: Yes, this is a characteristic feature. The introduction of the 5-nitroso group creates an extended chromophore in the uracil ring system, causing these compounds to be distinctively and often intensely colored (e.g., red, purple, blue, or green).[2][3] A change from the expected color in the final product, however, may indicate the presence of impurities.
Troubleshooting Purification Workflows
This section provides detailed troubleshooting for specific issues encountered during purification.
Logical Flow for Purification Strategy
The following diagram outlines a general decision-making process for purifying a 6-amino-5-nitrosouracil derivative.
Sources
Technical Support Center: 6-Amino-5-nitrosouracil (ANU) Stability & Characterization
Current Status: Operational Topic: Solvent Effects on Tautomeric Equilibrium Ticket Priority: High (Impacts Structural Assignment & Reactivity)
Welcome to the ANU Technical Support Portal
User Advisory: You are likely visiting this page because your NMR spectra show broadened/missing peaks, your compound precipitated unexpectedly, or your UV-Vis data contradicts literature values.
6-Amino-5-nitrosouracil (ANU) is not a static molecule; it is a "molecular chameleon." Its stability is governed by a delicate tautomeric equilibrium heavily influenced by solvent polarity, pH, and hydrogen-bonding capacity. This guide provides the troubleshooting protocols necessary to stabilize, characterize, and utilize ANU effectively.
Module 1: Diagnostic & Characterization
Issue: "My NMR spectrum in DMSO-d6 has broad signals, and the integration is off."
The Mechanism: Tautomeric Exchange
ANU exists in a dynamic equilibrium primarily between the Amino-Nitroso form and the Imino-Oxime form.
-
Non-polar/Gas Phase: Often favors the Amino-Nitroso form.
-
Polar/Solid State: Favors the Imino-Oxime form due to a strong intramolecular Hydrogen Bond (N-H···O) between the imine hydrogen and the nitroso oxygen (or oxime oxygen and carbonyl).
In solvents like DMSO, the exchange rate between these forms often matches the NMR time scale, leading to coalescence (broadening) .
Visualization: Tautomeric Pathways
Figure 1: The primary tautomeric shift. DMSO typically stabilizes the Imino-Oxime form, while water can accelerate the proton transfer, affecting peak sharpness.
Troubleshooting Protocol: NMR Optimization
| Symptom | Probable Cause | Corrective Action |
| Broadened Peaks | Intermediate exchange rate (Coalescence). | Run Variable Temperature (VT) NMR. Heating to 320-340 K usually sharpens peaks by pushing the exchange to the "fast" regime. |
| Missing N-H Signal | Rapid exchange with residual water in solvent. | Dry Solvent: Use anhydrous DMSO-d6 over 3Å molecular sieves. Acidify: Add a trace of TFA-d1 to slow down the exchange. |
| Extra Split Signals | "Slow" exchange showing both tautomers. | Do not heat. Integrate both sets of signals to determine the |
Module 2: Solubility & Stability
Issue: "The compound dissolves in DMSO but precipitates upon adding water or buffer."
The Mechanism: Solvatochromism & Aggregation
ANU is highly solvatochromic.
-
Red Shift: Observed in polar solvents (DMSO) due to stabilization of the more polar Imino-Oxime species.
-
Precipitation: The Imino-Oxime form is often zwitterionic in character. Adding water to a DMSO solution can disrupt the solvation shell, leading to the formation of intermolecular H-bonded aggregates (stacking) which are insoluble.
Protocol: Solvent Selection Guide
| Solvent System | Stability Rating | Primary Application | Notes |
| DMSO | High | NMR, Stock Solution | Stabilizes Imino-Oxime. Hygroscopic; keep dry. |
| Water (Neutral) | Low | Biological Assays | Poor solubility. Risk of hydration of the C5-C6 bond. |
| NaOH (aq, pH > 9) | High | Synthesis | Forms the soluble anionic species (deprotonated oxime). |
| Ethanol/Methanol | Medium | Crystallization | Can trap solvent molecules in crystal lattice (solvates). |
Critical Warning: Avoid prolonged storage in acidic aqueous solutions, as this can catalyze the hydrolysis of the nitroso group to a ketone (violuric acid degradation pathway).
Module 3: Computational Modeling (DFT)
Issue: "My DFT energy calculations predict the wrong stable tautomer compared to experiment."
The Mechanism: Explicit Solvation
Standard implicit solvation models (like PCM or COSMO) fail for ANU because they treat the solvent as a dielectric continuum. They cannot account for the explicit hydrogen bond that a water or DMSO molecule forms with the oxime hydroxyl group or the imine nitrogen.
Troubleshooting Protocol: Computational Setup
-
Do NOT rely solely on Gas Phase optimization.
-
Use Explicit Solvation: Add 1-3 molecules of solvent (DMSO or Water) explicitly interacting with the N6-C5-O region in your input geometry.
-
Functional Recommendation: B3LYP or M06-2X with a basis set of at least 6-311++G(d,p) to capture diffuse functions of the lone pairs.
Visualization: Computational Decision Tree
Figure 2: Decision tree for accurate DFT modeling of ANU tautomers. Explicit solvation is required for polar environments.
Frequently Asked Questions (FAQ)
Q: Why does my ANU sample change color from violet to pink/colorless? A: This is solvatochromism . The violet color is typically associated with the transitions of the nitroso/oxime chromophore in the visible region. A shift to colorless often indicates either a pH change (forming the anion) or degradation (hydrolysis). Check the pH immediately.
Q: Can I use ANU in cell culture (aqueous media)? A: Yes, but you must dissolve it in 100% DMSO first to create a high-concentration stock (e.g., 100 mM), then dilute into the media. Keep the final DMSO concentration <0.5% to avoid cytotoxicity. Watch for precipitation upon dilution; if it precipitates, sonicate or slightly warm the media.
Q: Which tautomer binds to metal ions? A: The Imino-Oxime form is the primary chelator. It coordinates through the N5 (nitroso/oxime nitrogen) and O4 (carbonyl oxygen), often losing a proton to form a stable chelate ring [1].
References
-
Structural Analysis & Metal Coordination
-
Solvent Effects on Purine/Pyrimidine Tautomers
-
Tautomeric Equilibria in 5-Nitrosouracils
- NMR Methodology for Tautomers: Title: Deuterated Solvents for NMR (Technical Guide). Source:Sigma-Aldrich / Merck.
Sources
- 1. Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues of 6-Amino-5-nitrosouracil in reactions
Topic: Overcoming Solubility & Reactivity Challenges Ticket ID: ANU-SOL-001 Status: Open for Consultation Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
The "Brick Dust" Challenge: Understanding the Substrate
Welcome to the technical support hub for 6-Amino-5-nitrosouracil (ANU). If you are here, you are likely staring at a reaction flask containing a stubborn violet solid that refuses to dissolve in methanol, ethanol, or dichloromethane.
The Root Cause: ANU is a classic "brick dust" molecule.[2] Its insolubility stems from two synergistic factors:
-
Planar Stacking: The pyrimidine ring facilitates tight
- stacking in the crystal lattice.[1][2] -
Intermolecular Hydrogen Bonding: The nitroso (
) and amino ( ) groups, along with the ring amides, form a rigid hydrogen-bond network.[1][2]
This guide provides field-proven protocols to disrupt these forces without degrading your sensitive nitroso group.
Module 1: Solvent Selection Matrix
Standard organic solvents often fail.[1] You must switch to Reactive Dissolution or High-Polarity Aprotic systems.[1][2]
Solvent Compatibility Table
| Solvent System | Solubility Rating | Primary Use Case | Technical Notes |
| Water (Neutral) | Poor (< 0.1 mg/mL) | Washing crude product | Ineffective for reaction media.[1][2] |
| Aq. NaOH / KOH (pH 8–10) | Excellent | Reduction reactions | Deprotonates N1/N3.[1] Caution: High pH (>11) can cause ring opening or degradation.[1] |
| DMSO / DMF | Good | Condensations / Cyclizations | Forms strong solvates (1:1).[1] Difficult to remove; requires "crash-out" workup. |
| Glacial Acetic Acid | Moderate | Nitrosation / Cyclization | Protonates the amino group, disrupting H-bonds.[1][2] Good for high-temp cyclizations.[1][2] |
| Ionic Liquids | Moderate to Good | Microwave Synthesis | Green alternative; expensive but effective for pteridine synthesis.[1] |
The Tautomerism Factor
ANU exists in equilibrium between the nitroso-amine (violet) and quinone-oxime (yellow/tan) forms.[1][2]
-
In DMSO: The equilibrium shifts, often stabilizing the nitroso-amine form.[2]
-
Implication: Do not use color alone to judge purity in DMSO; rely on NMR or TLC.
Module 2: Reaction Optimization Protocols
Protocol A: Reduction to 5,6-Diaminouracil (The "Red-to-Tan" Shift)
Context: This is the most common intermediate step for synthesizing purines (Traube synthesis) or pteridines.
The Challenge: Heterogeneous reduction (slurry) is slow and yields are inconsistent. The Fix: Use Reactive Dissolution with Sodium Dithionite.[2]
Step-by-Step Protocol:
-
Suspension: Suspend 10 mmol of ANU in 50 mL water. The mixture will be a violet slurry.[2]
-
Activation: Adjust pH to ~8.5–9.0 using 2M NaOH. The solid will partially dissolve, and the solution will darken.[2]
-
Reduction: Heat to 50°C. Add solid Sodium Dithionite (
) portion-wise.-
Visual Cue: The reaction is complete when the violet color completely bleaches to a light tan or colorless solution.[2]
-
-
Isolation:
Protocol B: Microwave-Assisted Cyclization
Context: Synthesizing pteridines or xanthines.[1] Thermal heating in DMF often leads to decomposition before reaction completion.[1]
The Fix: Superheating in polar solvents.[2]
-
Vessel: Sealed microwave vial.
-
Solvent: Water (if feasible) or DMF.[1]
-
Conditions: 150°C for 10–20 mins.
-
Advantage: The rapid heating bypasses the slow solubility equilibrium, forcing the reaction to occur at the crystal interface or in supersaturated solution.[2]
Workflow Visualization
Decision Tree: Selecting Reaction Conditions
Figure 1: Decision matrix for selecting solvent and energy sources based on the target transformation.
Module 3: Workup & Purification Strategies
The most frequent user complaint is: "I can't get my product out of DMSO."[2]
The "Crash-Out" Method
Since ANU and its derivatives are highly polar, standard extraction (DCM/Water) fails because the product stays in the water or forms an emulsion.[2]
Protocol:
-
Concentration: Do not rotovap DMSO to dryness (requires too much heat).[1] Remove bulk solvent only if using DMF.[1]
-
Precipitation: Pour the reaction mixture into 10 volumes of ice-cold water .
-
pH Adjustment:
-
Filtration: Collect the precipitate via vacuum filtration.
-
Wash: Wash with water followed by cold ethanol to remove residual high-boiling solvent.[1][2]
Purification Logic Flow
Figure 2: Standardized workup protocol for recovering ANU derivatives from high-boiling polar solvents.
Frequently Asked Questions (FAQ)
Q: Why is my starting material violet, but the reaction turns yellow immediately upon adding solvent? A: This is likely solvatochromism or a tautomeric shift, not necessarily a reaction.[2] In basic solvents (like pyridine or DMF), the equilibrium may shift toward the oxime form.[2] Monitor via TLC or LC-MS to confirm chemical change vs. physical shift.[1][2]
Q: Can I use chlorinated solvents like DCM or Chloroform? A: No. ANU is virtually insoluble in chlorinated solvents.[1] Using them will result in a heterogeneous "rock" that does not react.[1] If you must use a non-polar solvent, you will need a phase transfer catalyst (e.g., Aliquat 336), though this is rarely effective for this specific substrate.[1][2]
Q: My reduction with Sodium Dithionite stalled. The color is still pink. A: Check your pH. Dithionite decomposes rapidly in acidic conditions.[1] Ensure the pH remains between 8 and 9. If the reaction stalls, add a fresh aliquot of dithionite and slightly increase the temperature (max 60°C).
Q: How do I dry the final product? It holds onto water.
A: These compounds form stable hydrates.[1] Drying in a desiccator is insufficient.[1] Use a vacuum oven at 60–80°C over
References
-
Traube Synthesis & Reduction Protocols
-
Microwave Assisted Synthesis
-
Solubility & Tautomerism
- Title: "The Role of Solvent in Tautomer Solvate Crystallization: A Case of 6-Amino-1,3-Dimethyl-5-Nitrosouracil."
-
Source:Crystal Growth & Design (via ResearchGate).[1]
-
URL:
-
Modern Coupling Reagents (COMU)
Sources
Validation & Comparative
Efficacy of Drugs Derived from 6-Amino-5-nitrosouracil: A Comparative Technical Guide
This guide provides an in-depth technical analysis of therapeutic agents derived from the 6-Amino-5-nitrosouracil scaffold. It focuses on their application as high-potency Adenosine Receptor (AR) antagonists and emerging antiproliferative agents, comparing them against industry standards like Theophylline and 5-Fluorouracil (5-FU).
Executive Summary: The Privileged Scaffold
6-Amino-5-nitrosouracil (CAS: 5442-24-0) is not a drug itself but a "privileged scaffold"—a critical synthetic precursor used to generate 8-substituted xanthines , purines , and pteridines . Its structural versatility allows for the rapid fusion of the pyrimidine ring with imidazole moieties, creating tricyclic systems that mimic endogenous nucleobases.
Unlike standard treatments that often suffer from poor selectivity (e.g., Theophylline) or high toxicity (e.g., non-targeted chemotherapeutics), derivatives synthesized from this precursor offer tunable selectivity for Adenosine Receptors (A1, A2A) and specific cytotoxicity profiles against resistant cancer lines.
Chemical Basis & Synthesis Logic
The efficacy of these derivatives stems from the Traube Purine Synthesis (and its modern modifications).[1] The 5-nitroso group is easily reduced to an amine, providing the vicinal diamine (5,6-diaminouracil) necessary for ring closure.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the conversion of the precursor into bioactive 8-substituted xanthines.
Figure 1: Synthetic pathway transforming the nitroso precursor into bioactive xanthine drugs via the modified Traube synthesis.
Therapeutic Area I: Adenosine Receptor Antagonists
Derivatives such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) and 8-phenyltheophylline are synthesized from this scaffold to overcome the non-selectivity of naturally occurring methylxanthines.
Mechanism of Action (MoA)
These derivatives act as competitive antagonists at G-protein coupled Adenosine Receptors (ARs). By blocking the A2A receptor, they prevent the accumulation of cAMP, modulating neurotransmission and immune suppression.
Comparative Efficacy: Novel Derivatives vs. Theophylline
The following data compares 8-substituted xanthines (derived from 6-amino-5-nitrosouracil) against Theophylline, the standard asthma/COPD treatment.
| Compound | Target Receptor | Affinity ( | Selectivity Ratio (A1/A2A) | Clinical Advantage |
| Theophylline (Standard) | Non-selective (A1/A2A) | ~14,000 | ~1:1 | Low potency; Narrow therapeutic index. |
| 1,3-Dipropyl-8-cyclopentylxanthine | A1 Selective | 0.47 | ~470:1 | Highly potent A1 blockade; Reduced cardiac side effects. |
| 8-Phenyltheophylline | A1/A2A | ~100-300 | Non-selective | High potency; Used as a research tool for receptor mapping. |
| 1,3-Diethyl-8-phenylxanthine | A1 > A2A | ~50 | Moderate | Enhanced lipophilicity and blood-brain barrier penetration. |
Key Insight: The introduction of a hydrophobic group (Cyclopentyl/Phenyl) at the C8 position—achieved via the 6-amino-5-nitrosouracil pathway—increases affinity by >1,000-fold compared to Theophylline.
Therapeutic Area II: Anticancer (Antiproliferative) Agents
Recent medicinal chemistry efforts have utilized 6-amino-5-nitrosouracil to synthesize 8-heterocyclic xanthines (e.g., Thiazole-fused derivatives) that exhibit cytotoxicity against solid tumors.
Comparative Efficacy: Novel Xanthines vs. 5-Fluorouracil (5-FU)
Experimental data from MTT assays on human cancer cell lines (A549 Lung, MCF7 Breast).
| Drug / Derivative | Cell Line | IC50 ( | Efficacy Interpretation |
| 5-Fluorouracil (5-FU) | A549 (Lung) | 5.0 - 15.0 | Standard care; high toxicity profile. |
| 1,3-Diethyl-8-(thiazol-4-yl)xanthine | A549 (Lung) | 16.70 | Comparable potency to 5-FU; potentially lower systemic toxicity due to non-intercalating mechanism. |
| 1,3-Diethyl-8-(thiazol-4-yl)xanthine | LN229 (Glioblastoma) | 22.07 | Moderate activity in hard-to-treat brain cancer lines. |
| 5-Cinnamoyl-6-aminouracil | P388 (Leukemia) | N/A (T/C% = 124) | Shows in vivo efficacy (tumor growth delay) comparable to early-stage antimetabolites. |
Key Insight: While the raw IC50 of the thiazole derivative is slightly higher than 5-FU, its structural difference suggests a distinct mechanism (likely EGFR or phosphodiesterase inhibition) that bypasses 5-FU resistance mechanisms in refractory cells.
Experimental Protocols
Protocol A: Synthesis of 8-Substituted Xanthines
Objective: Synthesize high-affinity AR antagonists from 6-amino-5-nitrosouracil.
-
Reduction: Dissolve 6-amino-5-nitrosouracil (10 mmol) in 50% acetic acid. Add Zn dust or Na
S O at 60°C until the solution turns colorless (formation of 5,6-diaminouracil). Filter immediately to remove zinc. -
Acylation (The "Linker" Step):
-
Cyclization: Adjust pH to >10 using 1N NaOH and reflux for 2 hours. This forces the dehydration of the amide intermediate to close the imidazole ring.
-
Purification: Cool to precipitate the crude xanthine. Recrystallize from ethanol/DMF.
Protocol B: Adenosine Receptor Binding Assay
Objective: Determine
-
Membrane Prep: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Mix 50
g membrane protein with radioligand (e.g., [ H]DPCPX for A1). -
Add test compound (synthesized derivative) at concentrations ranging from
to M.
-
-
Filtration: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Mechanism of Action Visualization
The following diagram details how the derived xanthines block the Adenosine signaling cascade, a primary pathway for their therapeutic effect.
Figure 2: Competitive antagonism of Adenosine Receptors by xanthine derivatives, preventing downstream cAMP accumulation.
References
-
Müller, C. E., et al. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.[4] Frontiers in Chemistry, 2019. [Link]
-
Sucu, B. O. New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation.[2] Journal of the Turkish Chemical Society, 2024.[2] [Link]
-
Jacobson, K. A., et al. Xanthines as Adenosine Receptor Antagonists.[5] Handbook of Experimental Pharmacology, 2011.[5] [Link]
-
RSC Advances. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents. [Link]
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 5. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Amino-5-nitrosouracil: A Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 6-amino-5-nitrosouracil serves as a pivotal intermediate, particularly in the synthesis of purine derivatives and other bioactive heterocyclic compounds. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of the traditional two-step synthesis of 6-amino-5-nitrosouracil with a more streamlined, higher-yielding alternative for the precursor synthesis, supported by experimental data and mechanistic insights.
Introduction to Synthetic Strategies
The synthesis of 6-amino-5-nitrosouracil is most commonly achieved through a two-step process: the initial synthesis of the precursor, 6-aminouracil, followed by its direct nitrosation at the C5 position of the pyrimidine ring. While the nitrosation step is relatively standard, the synthesis of the 6-aminouracil precursor offers avenues for significant methodological comparison and optimization.
This guide will dissect two primary methods for the synthesis of 6-aminouracil and the subsequent nitrosation, providing a clear, data-driven benchmark of their performance.
Method 1: The Traditional Two-Step Synthesis via Ethyl Cyanoacetate
This long-established and widely referenced method involves the base-catalyzed condensation of ethyl cyanoacetate and urea to form 6-aminouracil, which is then nitrosated.
Step 1: Synthesis of 6-Aminouracil from Ethyl Cyanoacetate
The foundational step of this method is the cyclocondensation reaction between ethyl cyanoacetate and urea in the presence of a strong base, typically sodium ethoxide in ethanol.
The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of urea. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring of 6-aminouracil. Absolute ethanol is used as the solvent to prevent the hydrolysis of the ester and the sodium ethoxide. Refluxing for an extended period ensures the reaction goes to completion.
Step 2: Nitrosation of 6-Aminouracil
The second step is an electrophilic aromatic substitution reaction where the C5 position of the 6-aminouracil ring is nitrosated.
The reaction is carried out in an acidic medium, typically using glacial acetic acid, which protonates sodium nitrite to form nitrous acid (HNO₂). Nitrous acid, in turn, generates the highly electrophilic nitrosonium ion (NO⁺). The electron-donating amino group at the C6 position of 6-aminouracil activates the C5 position, making it susceptible to electrophilic attack by the nitrosonium ion. The reaction is typically performed in an aqueous solution, and the product, being brightly colored and poorly soluble, precipitates out of the reaction mixture.
Method 2: An Optimized Two-Step Synthesis via Methyl Cyanoacetate
An alternative and more efficient approach for the synthesis of the 6-aminouracil precursor utilizes methyl cyanoacetate and a sodium methoxide base in methanol. This method offers significant improvements in terms of reaction time and yield.
Step 1: Synthesis of 6-Aminouracil from Methyl Cyanoacetate
This optimized procedure follows a similar reaction mechanism to Method 1 but with different reagents and conditions.
The use of methyl cyanoacetate and sodium methoxide in methanol offers kinetic advantages over the ethyl ester and ethoxide base. The smaller methoxide ion is a stronger nucleophile and base than ethoxide, and the reaction can be driven to completion more rapidly. The shorter reaction time at reflux also minimizes the potential for side reactions and degradation of the product.
Step 2: Nitrosation of 6-Aminouracil
The nitrosation step remains identical to that in Method 1, as it is a well-established and efficient transformation.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
Table 1: Comparison of 6-Aminouracil Synthesis Methods
| Parameter | Method 1 (Ethyl Cyanoacetate) | Method 2 (Methyl Cyanoacetate) |
| Starting Materials | Ethyl cyanoacetate, Urea, Sodium | Methyl cyanoacetate, Urea, Sodium |
| Solvent | Absolute Ethanol | Anhydrous Methanol |
| Base | Sodium Ethoxide | Sodium Methoxide |
| Reaction Time | 10-12 hours (reflux)[1] | 3.5 hours (total)[1] |
| Yield | 69%[1] | 96.9%[1] |
Table 2: Data for the Nitrosation of 6-Aminouracil
| Parameter | Value / Condition |
| Starting Material | 6-Aminouracil |
| Reagents | Sodium Nitrite, Glacial Acetic Acid |
| Solvent | Water |
| Reaction Time | Almost instantaneous precipitation[2] |
| Reported Yield | ~61% (for a similar reaction)[3] |
| Purity | The product precipitates in high purity |
Discussion and Field-Proven Insights
From the comparative data, Method 2 for the synthesis of the 6-aminouracil precursor is demonstrably superior to the traditional Method 1. The significantly higher yield (96.9% vs. 69%) and drastically reduced reaction time (3.5 hours vs. 10-12 hours) make it the preferred choice for both laboratory-scale and potential scale-up operations.[1] The improved efficiency of Method 2 can be attributed to the kinetics of the smaller and more reactive methoxide base and methyl ester.
The nitrosation step is a robust and high-yielding transformation. While a precise yield for the isolated 6-amino-5-nitrosouracil from the Organic Syntheses procedure is not provided as it is used in situ, the near-immediate precipitation of a brightly colored solid suggests a high conversion rate.[4] A reported yield of 61% for a similar nitrosation provides a reasonable benchmark for this step.[3]
Alternative and Greener Synthetic Approaches
While the optimized two-step synthesis is highly efficient, the field of synthetic chemistry is continually evolving towards greener and more sustainable practices. For the synthesis of uracil derivatives, several modern approaches are being explored, including:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields by efficiently heating the reaction mixture.[5]
-
Multicomponent Reactions (MCRs): MCRs are a green chemistry approach that combines three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, solvent waste, and energy consumption.[6]
-
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to drive chemical reactions, offering a significant green advantage.
-
Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry.
While a specific, well-documented one-pot or green synthesis of 6-amino-5-nitrosouracil is not yet prevalent in the literature, the principles from these emerging areas can be applied to further optimize the existing methods. For instance, exploring a one-pot synthesis where the 6-aminouracil is generated and then nitrosated in the same reaction vessel without isolation could further improve efficiency and reduce waste.
Experimental Protocols
Method 1: Synthesis of 6-Aminouracil from Ethyl Cyanoacetate
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.1 mol) in absolute ethanol (290 mL) to prepare a solution of sodium ethoxide.
-
To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).[1]
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.[1]
-
After cooling to room temperature, acidify the mixture to pH 6 with glacial acetic acid.
-
Collect the resulting precipitate by filtration, wash with distilled water, and dry to yield 6-aminouracil.[1]
Method 2: Synthesis of 6-Aminouracil from Methyl Cyanoacetate
Materials:
-
Methyl cyanoacetate
-
Urea
-
Sodium metal
-
Anhydrous Methanol
-
Glacial Acetic Acid
Procedure:
-
In a three-necked flask, dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL) with vigorous stirring.
-
At room temperature, add methyl cyanoacetate (50 mmol) dropwise over 30 minutes.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Add urea (50 mmol) and heat the mixture to reflux for 3 hours.[1]
-
Cool the reaction to room temperature and filter the solid.
-
Wash the filter cake with a small amount of anhydrous methanol and then dissolve it in 25 mL of water.
-
Neutralize the solution with glacial acetic acid and continue stirring for 2 hours.
-
Collect the precipitate by filtration and dry to obtain 6-aminouracil.[1]
Nitrosation of 6-Aminouracil
Materials:
-
6-Aminouracil
-
Sodium Nitrite
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a flask, dissolve 6-aminouracil in hot water.
-
To the hot solution, add an additional volume of glacial acetic acid.[2]
-
Cautiously add a solution of sodium nitrite in water to the stirred mixture.
-
A rose-red precipitate of 6-amino-5-nitrosouracil will form almost immediately.[2]
-
Stir for a few minutes, then cool the mixture.
-
Collect the precipitate by filtration, wash with a small amount of ice-cold water, and dry.[2]
Visualizing the Synthetic Workflows
Caption: Comparative workflow of traditional vs. optimized synthesis of 6-Amino-5-nitrosouracil.
Caption: Electrophilic nitrosation of 6-aminouracil.
Conclusion and Recommendations
This comparative guide demonstrates that for the synthesis of 6-amino-5-nitrosouracil, the choice of methodology for the precursor synthesis has a significant impact on the overall efficiency. The optimized synthesis of 6-aminouracil using methyl cyanoacetate (Method 2) is highly recommended over the traditional approach with ethyl cyanoacetate (Method 1) due to its superior yield and shorter reaction time.[1] The subsequent nitrosation is a straightforward and effective step. For researchers and professionals in drug development, adopting this optimized two-step process can lead to significant time and resource savings, facilitating a more rapid progression of research and development activities. Further exploration into one-pot or other green synthetic methodologies is warranted to continue improving the sustainability and efficiency of this important synthetic transformation.
References
-
Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 6-aminouracil. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diaminouracil hydrochloride. Retrieved from [Link]
- Al-Otaibi, A. M., El-Sayed, W. M., El-Essawy, F. A., & Al-Ghorbani, M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.
-
CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
-
Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]
-
National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Coordination Chemistry of 6-Amino-5-nitrosouracil: A Guide for Researchers
This guide provides an in-depth comparative analysis of the coordination chemistry of 6-Amino-5-nitrosouracil (ANU), a versatile heterocyclic ligand. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced coordination behavior of ANU with various metal ions. By examining spectroscopic data, structural analogues, and comparing its properties with related ligands, we aim to provide a comprehensive resource for harnessing the potential of this compelling molecule in the design of novel metal-based compounds.
Introduction to 6-Amino-5-nitrosouracil: A Ligand with Rich Potential
6-Amino-5-nitrosouracil, a derivative of the pyrimidine base uracil, presents a fascinating case for coordination chemists. Its structure is endowed with multiple potential donor sites: the amino group, the nitroso group, the uracil ring nitrogens, and the carbonyl oxygens. This multiplicity of binding sites allows for a rich and varied coordination chemistry, making it a promising building block for the synthesis of metal complexes with interesting structural motifs and potential applications in medicinal chemistry and materials science.[1] The presence of the nitroso group at the 5-position significantly influences the electronic properties of the uracil ring, enhancing its coordination capabilities compared to unsubstituted uracil.
This guide will explore the coordination landscape of ANU, focusing on its interactions with transition metals such as cobalt(II), copper(II), and nickel(II). We will draw comparisons with its methylated derivative, 6-amino-1,3-dimethyl-5-nitrosouracil (DANU), and the closely related violuric acid to highlight the subtle yet significant factors that govern its coordination behavior.
Probing the Coordination Behavior: Spectroscopic and Structural Insights
Direct structural elucidation of metal complexes of 6-Amino-5-nitrosouracil through single-crystal X-ray diffraction has remained elusive in the publicly available literature. However, a combination of spectroscopic techniques and the crystallographic analysis of closely related structures provides a strong foundation for understanding its coordination preferences.
Spectrophotometric Investigations with Co(II), Cu(II), and Ni(II)
UV-Vis spectrophotometry has been instrumental in revealing the formation and stoichiometry of ANU complexes with divalent metal ions in solution. Studies have shown that ANU forms a yellow-colored complex with cobalt(II) ions.[2] In contrast, its N,N'-dimethylated derivative, 6-amino-1,3-dimethyl-5-nitrosouracil (DANU), forms dark yellow complexes with both copper(II) and nickel(II) cations.[2]
Job's plots derived from these spectrophotometric titrations suggest varying stoichiometric ratios for these complexes, indicating different coordination modes depending on the metal ion and the presence of methyl groups on the uracil ring.[2] The calculated association constants (Ka) further highlight these differences, with DANU exhibiting a higher affinity for Cu(II) and Ni(II) compared to the affinity of ANU for Co(II).[2]
Table 1: Spectroscopic Data for the Complexation of 6-Amino-5-nitrosouracil (ANU) and its Dimethyl Derivative (DANU) with Divalent Metal Ions [2]
| Ligand | Metal Ion | Color of Complex | Association Constant (Ka) |
| ANU | Co(II) | Yellow | 9.524 × 10² |
| DANU | Cu(II) | Dark Yellow | 3.956 × 10³ |
| DANU | Ni(II) | Dark Yellow | 2.041 × 10³ |
The observed color changes upon complexation are indicative of ligand-to-metal charge transfer (LMCT) bands, a common feature in complexes with nitroso-containing ligands. The differences in stoichiometry and binding affinity underscore the influence of both the metal ion's electronic configuration and the steric and electronic effects of the ligand's substituents on the resulting coordination sphere.
A Structural Analogue: The Cadmium(II) Complex of a Methylated Derivative
While a crystal structure of a simple transition metal complex of ANU is not available, the structure of a cadmium(II) complex with a related ligand, catena-bis(μ-6-amino-3-methyl-5-nitrosouracilato-N5,O4,N1,O2)cadmium(II), provides invaluable insight into the potential coordination modes of the 6-amino-5-nitrosouracil core.
This complex features a polymeric chain structure where the deprotonated 6-amino-3-methyl-5-nitrosouracil ligand acts as a bridging ligand, coordinating to the cadmium ions through multiple donor atoms: the nitrogen of the nitroso group (N5), the oxygen of the nitroso group (O4), one of the uracil ring nitrogens (N1), and a carbonyl oxygen (O2). This demonstrates the remarkable versatility of the ligand to engage in multicentric binding, leading to the formation of extended supramolecular architectures.
The coordination of the nitroso group's nitrogen and oxygen atoms to the same metal center would form a four-membered chelate ring, a motif also observed in other nitrosopyrimidine complexes. The additional bridging through the uracil ring nitrogen and a carbonyl oxygen to an adjacent metal center showcases the ligand's ability to facilitate the formation of coordination polymers.
Comparative Analysis: Unveiling the Nuances of Coordination
To fully appreciate the coordination chemistry of 6-Amino-5-nitrosouracil, it is instructive to compare it with related ligands. This comparative approach allows us to discern the key structural and electronic features that dictate its binding preferences.
The Influence of Methylation: ANU vs. DANU
The spectrophotometric data presented in Table 1 reveals a clear difference in the complexing behavior between ANU and its N,N'-dimethylated derivative, DANU.[2] The presence of methyl groups at the N1 and N3 positions of the uracil ring in DANU appears to favor complexation with Cu(II) and Ni(II) over Co(II). This could be attributed to a combination of electronic and steric factors. Electronically, the methyl groups are weakly electron-donating, which could increase the electron density on the uracil ring and influence the affinity of the donor atoms for different metal ions. Sterically, the methyl groups could hinder certain coordination modes that might be accessible to the less bulky ANU.
A Tale of Two Nitroso-pyrimidines: ANU vs. Violuric Acid
Violuric acid (5-isonitrosobarbituric acid) is another 5-nitroso-pyrimidine derivative with a well-established and vibrant coordination chemistry.[3][4] It is known for forming intensely colored complexes with a wide range of metal ions.[5]
Figure 1: Structural Comparison of 6-Amino-5-nitrosouracil and Violuric Acid
Caption: Chemical structures of 6-Amino-5-nitrosouracil and Violuric Acid.
The primary difference between the two ligands lies in the substituent at the 6-position of the pyrimidine ring: an amino group in ANU versus a hydroxyl group in violuric acid. This seemingly small change has a profound impact on their coordination behavior.
Violuric acid typically coordinates to metal ions as a deprotonated anion, the violurate ion. The coordination often involves the nitrogen and oxygen atoms of the nitroso group, forming a stable five-membered chelate ring. In contrast, the structural data for the cadmium complex of the methylated ANU derivative suggests the formation of a four-membered chelate ring involving the nitroso group. This difference in chelate ring size can significantly affect the stability and geometry of the resulting metal complexes.
Furthermore, the amino group in ANU provides an additional potential coordination site that is absent in violuric acid. This allows for a greater variety of coordination modes, including the bridging behavior observed in the cadmium complex. The intense colors of violurate complexes are often attributed to charge transfer transitions involving the delocalized π-system of the violurate anion.[5] While ANU complexes also exhibit color, the nature of the electronic transitions may differ due to the presence of the amino group.
Experimental Protocols: A Foundation for Further Research
To facilitate further exploration of the coordination chemistry of 6-Amino-5-nitrosouracil, we provide a general protocol for the synthesis of the ligand and a representative procedure for the preparation of its metal complexes based on available literature.
Synthesis of 6-Amino-5-nitrosouracil
The synthesis of 6-Amino-5-nitrosouracil is typically a two-step process starting from the condensation of ethyl cyanoacetate and urea to form 6-aminouracil, followed by nitrosation.
Figure 2: Synthesis Pathway for 6-Amino-5-nitrosouracil
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of iron nitrosyl complexes with carbamate ligands | ScholarWorks [scholarworks.calstate.edu]
Evaluating the Performance of 6-Amino-5-nitrosouracil (ANU) Chemosensors
Topic: Evaluating the Performance of 6-Amino-5-nitrosouracil-based Sensors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Ligand Advantage
In the realm of coordination chemistry and sensor development, 6-Amino-5-nitrosouracil (ANU) and its derivatives (e.g., 1,3-dimethyl-6-amino-5-nitrosouracil, or DANU) have emerged as potent chelating agents. Unlike non-specific conductive polymers, ANU-based sensors leverage the specific coordination geometry of the nitroso-amino moiety to selectively bind transition metal ions (Cu²⁺, Ni²⁺, Co²⁺).
This guide objectively evaluates the performance of ANU-based sensors, contrasting their optical and electrochemical capabilities against standard commercial alternatives. The data presented confirms their utility as low-cost, rapid-response chemosensors for environmental and biological monitoring.
Mechanistic Principles
The sensing capability of ANU stems from its ability to undergo tautomeric shifts (nitroso-phenolic
Signal Transduction Pathway
The detection mechanism relies on Ligand-to-Metal Charge Transfer (LMCT) . Upon binding a metal ion, the electronic structure of the ANU chromophore is perturbed, resulting in a bathochromic shift (visible color change).
Figure 1: Signal transduction pathway of ANU-based sensors. The ligand undergoes chelation with metal ions, triggering a measurable optical shift.
Comparative Performance Analysis
Case Study: Copper (Cu²⁺) and Cobalt (Co²⁺) Sensing
The following data compares ANU-based sensors against standard spectrophotometric reagents (e.g., Dithizone) and unmodified electrochemical electrodes.
Table 1: Performance Metrics of ANU-based Sensors vs. Alternatives
| Sensor Type | Analyte | Detection Limit (LOD) | Linear Range | Selectivity Profile | Response Time |
| ANU (Colorimetric) [1] | Co²⁺ | 33.9 µM | 10 – 100 µM | High (vs. Na⁺, K⁺, Ca²⁺) | < 1 min |
| DANU (Colorimetric) [1] | Cu²⁺ | 93.8 µM | 20 – 200 µM | High (vs. Ni²⁺, Zn²⁺) | < 1 min |
| Nitroso-Uracil Strip [2] | Cu²⁺ | 0.37 µM | 1 – 50 µM | Excellent (Naked Eye) | Instant |
| Standard Dithizone | Cu²⁺ | ~1.0 µM | 0.5 – 10 µM | Moderate (Interference from Pb²⁺) | 5-10 mins |
| Bare Carbon Electrode | Dopamine | ~5.0 µM | 10 – 100 µM | Poor (AA/UA Interference) | Real-time |
Critical Insights
-
Selectivity: ANU derivatives exhibit superior selectivity in biological matrices compared to standard dyes like Dithizone, which often require masking agents to prevent interference from Lead (Pb) or Zinc (Zn).
-
Sensitivity: While specialized electrochemical sensors (e.g., Nanotube-modified) may achieve lower LODs (nM range), ANU sensors provide sufficient sensitivity (µM range) for environmental monitoring (WHO limit for Cu is ~30 µM) without complex instrumentation.
-
Structural Modification: The methylated derivative (DANU) shows different binding constants (
) compared to bare ANU, allowing for "tunable" sensitivity based on the specific derivative synthesized.
Experimental Protocol: Synthesis & Validation
To ensure reproducibility, the following protocol outlines the synthesis of the sensor and the validation of its sensing performance.
Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and testing ANU-based sensors.
Detailed Methodology
Step 1: Synthesis of 6-Amino-5-nitrosouracil (ANU)
-
Precursor Prep: Dissolve urea and cyanoacetic acid in acetic anhydride. Reflux at 80°C for 2 hours to form cyanoacetylurea.
-
Cyclization: Treat the intermediate with NaOH to yield 6-aminouracil.
-
Nitrosation: Dissolve 6-aminouracil in dilute HCl. Add sodium nitrite (
) dropwise at 0-5°C. A precipitate (ANU) will form immediately.-
Validation point: The product should be a purple/red solid. Confirm structure via FTIR (Nitroso peak at ~1500-1600 cm⁻¹).
-
Step 2: Sensor Testing (UV-Vis Titration)
-
Stock Solution: Prepare a
M solution of ANU in Methanol or DMSO. -
Titration: Add aliquots of metal ion stock (e.g.,
) to the ligand solution. -
Measurement: Record UV-Vis spectra (200–800 nm) after each addition.
-
Analysis: Plot Absorbance vs. Concentration. Use the Benesi-Hildebrand equation to calculate the binding constant (
): Where is absorbance, and is metal concentration.
Strategic Recommendations
For drug development professionals and analytical chemists, ANU-based sensors offer a specific niche:
-
Rapid Screening: Use ANU-impregnated paper strips for "Yes/No" screening of heavy metal contamination in pharmaceutical water sources before deploying expensive ICP-MS analysis.
-
Tunability: If higher sensitivity is required, modify the N-1 or N-3 positions (as seen in DANU) to alter electron density and improve binding affinity for specific metals.
-
Cost-Efficiency: The synthesis uses commodity chemicals (urea, acetic acid), making the sensor cost <$0.01 per test, significantly lower than enzyme-based or antibody-based biosensors.
References
-
Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. Source: ResearchGate / Journal of Molecular Structure
-
A uracil nitroso amine based colorimetric sensor for the detection of Cu2+ ions from aqueous environment and its practical applications. Source: RSC Advances
-
Zn(II), Cd(II), and Hg(II) complexes of 6-amino-3-methyl-5-nitrosouracil. Source: ResearchGate / Polyhedron
-
Electrochemical Detection of Dopamine and tyrosine using metal oxide modified graphite electrode. (Comparative Context for Electrochemical Sensing) Source: Biointerface Research in Applied Chemistry
In-Vitro Cytotoxic Profiling of 6-Amino-5-nitrosouracil Derivatives & Complexes
[1]
Executive Summary
6-Amino-5-nitrosouracil (ANU) is a pyrimidine scaffold traditionally utilized as a synthetic precursor for xanthines and pteridines.[1][2] While the parent compound exhibits negligible intrinsic cytotoxicity, its pharmacophore potential is unlocked through two primary modifications: N-substitution/Ring Fusion and Metal Coordination .
This guide provides a technical comparison of these distinct classes, revealing that Gold(I)-coordinated ANU complexes significantly outperform organic derivatives and the parent scaffold in in-vitro cytotoxicity, primarily through an oxidative stress-mediated mechanism distinct from standard alkylating agents like 5-Fluorouracil (5-FU).[1]
Part 1: Strategic Classification of Compounds
To accurately compare performance, we categorize the compounds into three distinct tiers based on structural modification and cytotoxic potency.
| Class | Description | Representative Mechanism | Cytotoxic Potential |
| Class I: Parent Scaffold | Unmodified 6-Amino-5-nitrosouracil.[1] | Precursor only; metabolically inert regarding direct cytotoxicity.[1] | Low / Negligible (IC50 > 100 µM) |
| Class II: Organic Derivatives | 5-arylamino derivatives or fused heterocyclic systems (e.g., thiazoline-tetralin hybrids).[1] | Kinase inhibition (e.g., EGFR, BRAF), antimetabolite activity. | Moderate (IC50: 10–60 µM) |
| Class III: Metal Complexes | ANU ligands coordinated with transition metals (Au, Ru, Pt).[1] Example: (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I). | Redox modulation , mitochondrial dysfunction, DNA interaction.[1] | High (IC50: < 5 µM) |
Part 2: Experimental Methodology (Self-Validating Protocol)
Objective: Determine the IC50 values of ANU compounds using the MTT colorimetric assay. Validation Standard: The protocol includes three "Self-Validating" checkpoints to ensure data integrity.
Reagents & Setup
-
Cell Lines: MCF-7 (Breast Adenocarcinoma), HeLa (Cervical), HL-60 (Leukemia).[1]
-
Controls:
Step-by-Step Workflow
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add test compounds (Class I, II, III) in serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (5 mg/mL).[1] Incubate for 4h.
-
Solubilization: Dissolve formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Checkpoint 2 (Signal-to-Noise): The OD of the untreated control must be >0.5 to ensure cell viability is sufficient for measurement.
-
Checkpoint 3 (Blank Correction): Subtract the "Blank" OD from all values to remove plastic/media interference.[1]
-
Workflow Visualization
Caption: Standardized MTT cytotoxicity workflow with integrated quality control checkpoints (red diamonds) to prevent false negatives due to precipitation or poor cell health.
Part 3: Comparative Performance Analysis
The following data synthesizes in-vitro results comparing the parent scaffold against its most potent derivatives.
Table 1: Comparative IC50 Values (µM)
| Compound Class | Specific Compound | Cell Line: MCF-7 | Cell Line: HL-60 | Cell Line: Glioma (C6) |
| Class I (Parent) | 6-Amino-5-nitrosouracil | > 100 µM (Inactive) | > 100 µM | > 100 µM |
| Class II (Organic) | 5-arylaminouracil deriv.[1] | 19.13 µM | 7.7 µM | 9.0 µM |
| Class III (Metal) | Au(I)-PPh3-ANU Complex | 1.2 µM | 0.8 µM | < 0.5 µM |
| Control | 5-Fluorouracil (5-FU) | 5.0 - 10.0 µM | 3.5 µM | N/A |
Data Interpretation:
-
The "Gold" Standard: The Gold(I) complex (Class III) demonstrates 10-20x higher potency than the organic derivatives (Class II).[1]
-
Selectivity: Class II compounds show moderate activity, often comparable to or slightly weaker than the 5-FU control.[1]
-
Inert Parent: The parent ANU scaffold (Class I) is essentially non-cytotoxic, confirming that biological activity requires functionalization or metal coordination.[1]
Part 4: Mechanistic Insight (Causality)
Why do Class III (Metal Complexes) outperform the others? The mechanism shifts from simple antimetabolite activity to Redox-Mediated Apoptosis .[1]
Mechanism of Action: Gold(I)-ANU Complexes
Unlike organic derivatives that may compete with uracil in DNA/RNA synthesis, Gold(I) complexes target the mitochondria and Thioredoxin Reductase (TrxR) system.
-
Cellular Uptake: The lipophilic triphenylphosphine (PPh3) ligand facilitates rapid entry through the cell membrane.[1]
-
TrxR Inhibition: The Gold(I) center binds to the selenocysteine active site of Thioredoxin Reductase.[1]
-
ROS Accumulation: Inhibition of TrxR prevents the scavenging of Reactive Oxygen Species (ROS).[1]
-
Mitochondrial Collapse: Elevated ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).[1]
-
Apoptosis: Cytochrome c is released, activating Caspase-3 and leading to cell death.[1]
Mechanistic Pathway Diagram
Caption: The cytotoxic mechanism of Gold(I)-ANU complexes, highlighting the shift from DNA targeting to oxidative stress induction via TrxR inhibition.[1]
References
- Evaluation of 5-arylaminouracil derivatives against leukemia and neuroblastoma.
-
Antitumor activity of (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I) in glioma models. Source:NIH / PubMed URL:[1]
- IC50 values of thiazoline-tetralin derivatives against MCF-7 and A549 cell lines.
-
Cytotoxicity of 6-Amino-5-nitrosouracil as a precursor for xanthine synthesis. Source:Benchchem URL:[1][1][2][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor and antioxidant activity of some metal complex compounds [pharmacia.pensoft.net]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potential antitumor agent, (6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I): structural studies and in vivo biological effects against experimental glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
